Technical Documentation Center

4-Bromo-3-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-nitrobenzamide
  • CAS: 879-93-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-nitrobenzamide, a compound of interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its structure, physical characteristics, and synthetic methods. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by summarizing key data and outlining relevant experimental protocols. While extensive experimental data for this specific compound is limited in publicly accessible literature, this guide provides information on closely related compounds and general methodologies applicable to its synthesis and characterization.

Chemical and Physical Properties

4-Bromo-3-nitrobenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring functionalized with a bromo group, a nitro group, and a carboxamide group. These functional groups are expected to influence the molecule's polarity, reactivity, and potential biological activity.

Tabulated Physical and Chemical Data
PropertyValueSource
IUPAC Name 4-bromo-3-nitrobenzamidePubChem
CAS Number 879-93-6PubChem
Molecular Formula C₇H₅BrN₂O₃PubChem
Molecular Weight 245.03 g/mol PubChem
Appearance Not specified
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available for the specific compound. Related nitrobenzamides show solubility in organic solvents like DMSO and DMF.General chemical principles

Synthesis and Experimental Protocols

The primary synthetic route to 4-Bromo-3-nitrobenzamide involves the amidation of its corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid.

Synthesis of 4-Bromo-3-nitrobenzamide from 4-Bromo-3-nitrobenzoic Acid

The conversion of 4-bromo-3-nitrobenzoic acid to 4-bromo-3-nitrobenzamide can be achieved through a two-step process involving the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

Step 1: Synthesis of 4-bromo-3-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 4-bromo-3-nitrobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-3-nitrobenzamide

  • Dissolve the crude 4-bromo-3-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-3-nitrobenzamide.

Exploratory

4-Bromo-3-nitrobenzamide: A Technical Overview

CAS Number: 879-93-6 This technical guide provides an in-depth overview of 4-Bromo-3-nitrobenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This do...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 879-93-6

This technical guide provides an in-depth overview of 4-Bromo-3-nitrobenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, along with a summary of its toxicological profile.

Chemical and Physical Properties

4-Bromo-3-nitrobenzamide is a substituted benzamide derivative. The presence of a bromine atom and a nitro group on the benzene ring influences its chemical reactivity and physical characteristics. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 879-93-6[1][2][3]
Molecular Formula C₇H₅BrN₂O₃[2]
Molecular Weight 245.03 g/mol [2]
IUPAC Name 4-bromo-3-nitrobenzamide[2]
SMILES C1=CC(=C(C=C1C(=O)N)--INVALID-LINK--[O-])Br[2]
Physical Description Solid (form)
Melting Point 199-206 °C[4]
Storage Temperature 2-8°C[4]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 4-Bromo-3-nitrobenzamide are not detailed in the provided search results, a logical synthetic route can be inferred from its structure. A potential pathway could involve the nitration of 4-bromobenzamide or the amidation of 4-bromo-3-nitrobenzoic acid.

To illustrate a potential synthetic workflow, the following diagram outlines the key steps that could be involved in the synthesis and purification of 4-Bromo-3-nitrobenzamide.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material (e.g., 4-Bromobenzoic Acid) B Nitration A->B HNO₃, H₂SO₄ C Activation (e.g., Thionyl Chloride) B->C D Amidation (e.g., Ammonia) C->D E Crude Product D->E Reaction Work-up F Recrystallization E->F G Washing F->G H Drying G->H I 4-Bromo-3-nitrobenzamide H->I Final Product

Caption: A potential workflow for the synthesis and purification of 4-Bromo-3-nitrobenzamide.

Toxicological and Safety Information

Handling of 4-Bromo-3-nitrobenzamide requires adherence to standard laboratory safety protocols. The following hazard and precautionary statements provide a summary of its potential risks.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352 IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Research and Drug Development

Substituted benzamides are a class of compounds with diverse biological activities, and they are found in a number of approved pharmaceuticals. The specific biological activities and potential applications of 4-Bromo-3-nitrobenzamide are not extensively detailed in the public domain. However, its structure suggests potential as an intermediate in the synthesis of more complex molecules for drug discovery and development. The bromo and nitro functional groups offer versatile handles for further chemical modifications.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.

G A 4-Bromo-3-nitrobenzamide (Building Block) B Chemical Modification (e.g., Suzuki Coupling, Reduction) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A logical workflow for the use of 4-Bromo-3-nitrobenzamide in a drug discovery program.

References

Foundational

4-Bromo-3-nitrobenzamide molecular structure

An In-depth Technical Guide on 4-Bromo-3-nitrobenzamide For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, properties, and s...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-3-nitrobenzamide. Furthermore, it explores its potential biological significance as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical area in contemporary cancer therapy research. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides a theoretical framework for its study and application in drug discovery.

Molecular Structure and Properties

4-Bromo-3-nitrobenzamide is an aromatic amide compound. Its structure features a benzene ring substituted with a bromine atom, a nitro group, and a carboxamide group. The relative positions of these substituents (4-bromo, 3-nitro) are crucial for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 4-Bromo-3-nitrobenzamide

PropertyValueSource
IUPAC Name 4-bromo-3-nitrobenzamide[1]
CAS Number 879-93-6[1][2]
Chemical Formula C₇H₅BrN₂O₃[1]
Molecular Weight 245.03 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C(=O)N)--INVALID-LINK--[O-])Br[1]
InChIKey XEXLVJPVLGTROT-UHFFFAOYSA-N[1]
Topological Polar Surface Area 88.9 Ų[1]
XLogP3 1.8[1]

Synthesis of 4-Bromo-3-nitrobenzamide

The synthesis of 4-Bromo-3-nitrobenzamide is typically achieved via a two-step process starting from 4-bromobenzoic acid. The first step involves the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to a primary amide.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation A 4-Bromobenzoic Acid B 4-Bromo-3-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 4-Bromo-3-nitrobenzoyl Chloride B->C SOCl₂ D 4-Bromo-3-nitrobenzamide C->D NH₃

Figure 1: Synthesis workflow for 4-Bromo-3-nitrobenzamide.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Bromo-3-nitrobenzamide. These protocols are based on standard organic chemistry procedures, as specific literature for this exact synthesis is sparse.[3][4][5]

Protocol 2.1.1: Synthesis of 4-Bromo-3-nitrobenzoic Acid (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-bromobenzoic acid (e.g., 0.1 mol). The flask should be cooled in an ice-water bath.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 4-bromobenzoic acid. The temperature of the reaction mixture should be maintained below 15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Workup and Isolation: Pour the reaction mixture slowly onto crushed ice with constant stirring. The solid precipitate of 4-bromo-3-nitrobenzoic acid is then collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.

Protocol 2.1.2: Synthesis of 4-Bromo-3-nitrobenzamide

  • Acyl Chloride Formation: In a fume hood, add 4-bromo-3-nitrobenzoic acid (e.g., 0.05 mol) to a round-bottom flask. Add thionyl chloride (SOCl₂, e.g., 0.1 mol) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude 4-bromo-3-nitrobenzoyl chloride is obtained as a residue.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous inert solvent (e.g., tetrahydrofuran, THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Isolation and Purification: A precipitate of 4-Bromo-3-nitrobenzamide will form. Collect the solid by vacuum filtration, wash it with cold water and a small amount of cold diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Table 2: Spectroscopic Data for 4-Bromo-3-nitrobenzoic Acid

Technique Observed Data
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) peaks observed at m/z 245 and 247, consistent with the isotopic pattern of bromine.[6]
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretch of the carboxylic acid, C=O stretch, and N-O stretches of the nitro group are expected.
¹³C NMR Spectroscopy Spectral data is available on chemical databases.[6]

Potential Biological Activity: A Scaffold for PARP Inhibition

While no direct biological studies have been published for 4-Bromo-3-nitrobenzamide, its core chemical structure, a benzamide, is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[7][8][9] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[10]

The Role of PARP in DNA Repair

PARP-1 is a key enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[11] Upon detecting an SSB, PARP-1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a signal to recruit other DNA repair proteins to the site of damage.[10][11]

Mechanism of Action of PARP Inhibitors

Benzamide-based PARP inhibitors function as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[7] By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs. In cancer cells with defective homologous recombination (the primary pathway for repairing double-strand breaks), these unrepaired SSBs lead to the collapse of replication forks during cell division, resulting in the formation of lethal double-strand breaks and ultimately, cell death.[7]

G cluster_pathway PARP-1 Mediated Base Excision Repair cluster_inhibition Inhibition Mechanism DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment signals Repair SSB Repair Recruitment->Repair leads to Inhibitor 4-Bromo-3-nitrobenzamide (Potential PARP Inhibitor) Inhibitor->PARP1 competitively inhibits

Figure 2: Proposed signaling pathway of PARP-1 in DNA repair and its inhibition.

Given its structure, 4-Bromo-3-nitrobenzamide is a plausible candidate for investigation as a PARP inhibitor. The benzamide moiety can occupy the nicotinamide binding pocket of the PARP catalytic domain, while the bromo and nitro substituents could be explored for optimizing binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-3-nitrobenzamide is a synthetically accessible compound with a molecular structure that makes it a person of interest for drug discovery, particularly in the field of oncology. While there is a clear need for empirical studies to characterize its physicochemical and biological properties, the theoretical framework presented in this guide suggests a strong rationale for its investigation as a potential PARP inhibitor. Future research should focus on obtaining detailed spectroscopic data, developing optimized synthesis protocols, and performing in vitro enzymatic and cellular assays to validate its potential as a therapeutic agent.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical guide for the synthesis of 4-bromo-3-nitrobenzamide, a key intermediate in various pharmaceutical and che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 4-bromo-3-nitrobenzamide, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is a two-step process commencing with the nitration of 4-bromobenzoic acid, followed by the amidation of the resulting 4-bromo-3-nitrobenzoic acid. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows to ensure clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of 4-bromo-3-nitrobenzamide is achieved through a straightforward two-step reaction sequence. The first step involves the electrophilic nitration of 4-bromobenzoic acid to introduce a nitro group at the position meta to the carboxylic acid and ortho to the bromine. The second step is the conversion of the carboxylic acid functional group of 4-bromo-3-nitrobenzoic acid into a primary amide.

Synthesis_Pathway 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoic Acid 4-Bromobenzoic Acid->4-Bromo-3-nitrobenzoic Acid HNO₃, H₂SO₄ 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzoic Acid->4-Bromo-3-nitrobenzamide 1. SOCl₂ 2. NH₃

Figure 1: Overall synthesis pathway for 4-bromo-3-nitrobenzamide.

Step 1: Synthesis of 4-Bromo-3-nitrobenzoic Acid

The initial step in the synthesis is the nitration of 4-bromobenzoic acid. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the aromatic ring.

Experimental Protocol

A general procedure for the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid is as follows:[1]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 12.4 mL (0.3 mol) of fuming nitric acid to 30.1 mL (0.6 mol) of concentrated sulfuric acid.

  • Reaction Setup: Transfer the cooled nitrating mixture to a beaker fitted with a mechanical stirrer and a dropping funnel.

  • Addition of Starting Material: Slowly add 40 g (0.2 mol) of 4-bromobenzoic acid in batches to the nitrating mixture over a period of 5 hours, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Slowly pour the reaction mixture into a large volume of ice water to precipitate the solid product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water until neutral, and then air dry to a constant weight to obtain pure 4-bromo-3-nitrobenzoic acid.[1]

Quantitative Data
ParameterValueReference
Starting Material4-Bromobenzoic Acid (40 g, 0.2 mol)[1]
Product4-Bromo-3-nitrobenzoic Acid[1]
Yield47.2 g (96%)[1]
AppearanceWhite solid[1]
Melting Point199-206 °C[2]
Characterization Data
TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ 7.85 (d, J = 12.0 Hz, 1H), 8.09 (d, J = 12.0 Hz, 1H), 8.48 (s, 1H)[1]
¹³C NMR (75 MHz, CDCl₃)δ 124.2, 132.1, 135.2, 138.0, 139.8, 159.8, 171.0[1]

Step 2: Synthesis of 4-Bromo-3-nitrobenzamide

The second and final step is the amidation of 4-bromo-3-nitrobenzoic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[3]

Experimental Workflow

Amidation_Workflow cluster_activation Acyl Chloride Formation cluster_amidation Amidation Start 4-Bromo-3-nitrobenzoic Acid Reagent1 Add SOCl₂ (excess) Start->Reagent1 Heat Heat under reflux Reagent1->Heat Evaporate Remove excess SOCl₂ Heat->Evaporate Intermediate 4-Bromo-3-nitrobenzoyl chloride Evaporate->Intermediate Dissolve Dissolve in inert solvent Intermediate->Dissolve Proceed to amidation Reagent2 Add aqueous NH₃ Dissolve->Reagent2 Stir Stir at room temperature Reagent2->Stir Precipitate Precipitate formation Stir->Precipitate Product 4-Bromo-3-nitrobenzamide Precipitate->Product

Figure 2: Experimental workflow for the amidation of 4-bromo-3-nitrobenzoic acid.
Experimental Protocol

The following is a generalized protocol based on standard procedures for the conversion of carboxylic acids to amides via acyl chlorides.

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-bromo-3-nitrobenzoic acid and an excess of thionyl chloride. Heat the mixture under reflux for 2-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude 4-bromo-3-nitrobenzoyl chloride in a suitable inert solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Addition of Ammonia: Slowly add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. A precipitate of 4-bromo-3-nitrobenzamide will form.

  • Isolation and Purification: Stir the mixture for an additional 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative and Physical Data for 4-Bromo-3-nitrobenzamide
PropertyValue
Molecular FormulaC₇H₅BrN₂O₃
Molecular Weight246.03 g/mol
CAS Number879-93-6
AppearanceSolid (predicted)
Melting PointData not available in searched results

Conclusion

This technical guide outlines a reliable and high-yielding synthetic pathway for the preparation of 4-bromo-3-nitrobenzamide. The two-step process, involving nitration followed by amidation, is well-established and utilizes readily available reagents. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate the successful synthesis of this important chemical intermediate for research and development purposes. Researchers should always adhere to proper laboratory safety procedures when handling the corrosive and hazardous materials involved in this synthesis.

References

Foundational

Spectroscopic and Synthetic Profile of 4-Bromo-3-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-3-nitrobenzamide, a compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-3-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available data with analysis of structurally related compounds to offer a robust predictive and practical resource. Detailed experimental protocols for acquiring the spectroscopic data are also provided.

Physicochemical Properties

4-Bromo-3-nitrobenzamide is a solid organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 245.03 g/mol [1]
Monoisotopic Mass 243.94835 Da[1]
CAS Number 879-93-6[1]
IUPAC Name 4-bromo-3-nitrobenzamide[1]
SMILES C1=CC(=C(C=C1C(=O)N)--INVALID-LINK--[O-])Br[1]

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for 4-Bromo-3-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum of 4-Bromo-3-nitrobenzamide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the aromatic protons and the amide protons. Based on the analysis of related benzamide structures, the following chemical shifts and multiplicities can be predicted.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.5Doublet1HAromatic (H-2)
~7.8 - 8.1Doublet of doublets1HAromatic (H-6)
~7.6 - 7.8Doublet1HAromatic (H-5)
~7.5 and ~8.0Broad Singlet2HAmide (-NH₂)

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituted benzamides.

Chemical Shift (δ, ppm)Assignment
~165 - 168Carbonyl (C=O)
~150 - 153Aromatic (C-3)
~135 - 138Aromatic (C-1)
~132 - 135Aromatic (C-6)
~128 - 131Aromatic (C-5)
~120 - 123Aromatic (C-2)
~115 - 118Aromatic (C-4)
Infrared (IR) Spectroscopy

The FT-IR spectrum of solid 4-Bromo-3-nitrobenzamide is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amide)
~1660StrongC=O stretch (amide I)
~1600MediumN-H bend (amide II)
1550 - 1520StrongAsymmetric NO₂ stretch
1350 - 1320StrongSymmetric NO₂ stretch
~800Medium-StrongC-H out-of-plane bend (aromatic)
~750MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry of 4-Bromo-3-nitrobenzamide would confirm its molecular weight and provide information about its fragmentation pattern. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

m/zInterpretation
244/246[M]⁺˙ (Molecular ion)
228/230[M - O]⁺˙
198/200[M - NO₂]⁺
182/184[M - CONH₂]⁺
154/156[M - CONH₂ - CO]⁺
76[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Synthesis of 4-Bromo-3-nitrobenzamide

A potential synthetic route to 4-Bromo-3-nitrobenzamide involves the amidation of 4-bromo-3-nitrobenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 4-Bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic acid Acyl_chloride 4-Bromo-3-nitrobenzoyl chloride 4-Bromo-3-nitrobenzoic_acid->Acyl_chloride 1. SOCl₂ Thionyl_chloride Thionyl Chloride (SOCl₂) Ammonia Ammonia (NH₃) Product 4-Bromo-3-nitrobenzamide Acyl_chloride->Product 2. NH₃ NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis FTIR_Workflow Sample_Prep Sample Preparation (KBr pellet or ATR) Spectrometer Place in FT-IR Spectrometer Sample_Prep->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Analysis Spectral Analysis Sample_Scan->Analysis MS_Workflow Sample_Prep Sample Preparation (Dilute solution) Injection Inject into Mass Spectrometer Sample_Prep->Injection Ionization Ionization (e.g., ESI or EI) Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Analysis Data Analysis Detection->Analysis

References

Exploratory

4-Bromo-3-nitrobenzamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. It is not a substitute for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier and adhere to all institutional and governmental safety regulations.

Introduction

4-Bromo-3-nitrobenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. The presence of bromo and nitro functional groups on the benzamide scaffold imparts specific reactivity, making it a versatile building block. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols during its handling, storage, and disposal. This guide provides an in-depth overview of the safety and handling of 4-Bromo-3-nitrobenzamide, drawing on available data for the compound and its structural analogs.

Physicochemical and Toxicological Data

Quantitative data for 4-Bromo-3-nitrobenzamide is not extensively reported. The following tables summarize available information for the compound and its close structural relatives to provide a safety context.

Table 1: Physical and Chemical Properties

Property4-Bromo-3-nitrobenzamide4-Bromo-3-nitrobenzoic Acid (Precursor)
CAS Number 879-93-66319-40-0
Molecular Formula C₇H₅BrN₂O₃C₇H₄BrNO₄
Molecular Weight 245.03 g/mol 246.01 g/mol
Appearance Not specified (likely a solid)Pale Yellow Powder
Melting Point No data available199-206 °C
Boiling Point No data availableNo data available
Density No data availableNo data available
Solubility No data availableNo information available

Table 2: Toxicological and Hazard Information

Hazard Profile4-Bromo-3-nitrobenzamide (Inferred)4-Bromo-3-nitrobenzoic AcidMethyl 4-bromo-3-nitrobenzoate
Acute Oral Toxicity Likely harmful if swallowedAcute Toxicity 4 (H302: Harmful if swallowed)Not classified
Skin Corrosion/Irritation Likely to be a skin irritantNot classifiedSkin Irritation 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation Likely to be an eye irritantNot classifiedSerious Eye Irritation 2 (H319: Causes serious eye irritation)
Respiratory Irritation Possible respiratory irritantNot classifiedSTOT SE 3 (H335: May cause respiratory irritation)
GHS Pictograms (Inferred) GHS07GHS07GHS07
Signal Word (Inferred) WarningWarningWarning

Note: Data for 4-Bromo-3-nitrobenzamide is largely inferred from its precursor and a related ester due to the lack of specific studies on the amide itself. The principle of chemical analogy suggests that it will share a similar hazard profile.

Experimental Protocols for Safe Handling

Given the inferred hazards, the following protocols are recommended for handling 4-Bromo-3-nitrobenzamide in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat must be worn. For larger quantities, consider an apron or chemical-resistant suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls
  • Ventilation: All handling of solid 4-Bromo-3-nitrobenzamide and its solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation: Designate a specific area for handling 4-Bromo-3-nitrobenzamide. Ensure the area is clean and uncluttered.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dispensing: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal
  • All waste containing 4-Bromo-3-nitrobenzamide must be treated as hazardous waste.

  • Dispose of the material in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Visualizations

The following diagrams illustrate key logical workflows and potential reactivity considerations for 4-Bromo-3-nitrobenzamide.

Hazard_Identification_and_Control cluster_assessment Hazard Assessment cluster_control Control Measures Data Physicochemical & Toxicological Data Inference Inferred Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant Data->Inference Analogy Data from Structural Analogs (e.g., 4-bromo-3-nitrobenzoic acid) Analogy->Inference Engineering Engineering Controls (Fume Hood, Eyewash) Inference->Engineering Mitigate with PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Inference->PPE Protect with Procedures Safe Work Procedures (Handling, Storage, Disposal) Inference->Procedures Manage with

Hazard Identification and Control Workflow

Safe_Handling_Workflow Start Start Handling Procedure Prep Preparation: - Designate Area - Verify Fume Hood - Check Eyewash/Shower Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle Compound: - Weigh in Hood - Avoid Dust - Transfer Carefully Don_PPE->Handle Store Store Properly: - Tightly Sealed - Cool, Dry, Ventilated Handle->Store Spill Spill Occurs Handle->Spill Doff_PPE Doff PPE Store->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End of Procedure Wash->End Spill_Protocol Follow Spill Protocol Spill->Spill_Protocol Spill_Protocol->Handle Synthesis_Pathway cluster_synthesis Synthesis of 4-Bromo-3-nitrobenzamide A 4-Bromobenzoic Acid B 4-Bromo-3-nitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 4-Bromo-3-nitrobenzamide B->C Amidation (e.g., SOCl₂, NH₃)

References

Foundational

Starting materials for 4-Bromo-3-nitrobenzamide synthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Bromo-3-nitrobenzamide, a key inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Bromo-3-nitrobenzamide, a key intermediate in pharmaceutical and agrochemical research. This document details the starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a laboratory setting.

Core Synthetic Strategies

The synthesis of 4-Bromo-3-nitrobenzamide is predominantly achieved through two principal pathways, each commencing from a different commercially available starting material. The selection of a particular route may be guided by factors such as starting material availability, desired purity, and scalability.

Route 1: Nitration of 4-Bromobenzoic Acid followed by Amidation

This is the most commonly employed and well-documented method. It involves a two-step sequence: the electrophilic nitration of 4-bromobenzoic acid to yield 4-bromo-3-nitrobenzoic acid, followed by the conversion of the carboxylic acid moiety to a primary amide.

Route 2: Direct Nitration of 4-Bromobenzamide

An alternative approach involves the direct nitration of 4-bromobenzamide. This route is more atom-economical as it circumvents the need for a separate amidation step. However, the regioselectivity of the nitration reaction must be carefully controlled to obtain the desired 3-nitro isomer.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with each synthetic step, allowing for a direct comparison of the different methodologies.

Table 1: Synthesis of 4-Bromo-3-nitrobenzoic Acid from 4-Bromobenzoic Acid

ParameterValue
Starting Material 4-Bromobenzoic Acid
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Time 2-5 hours
Temperature 0-25 °C
Yield 85-96%
Purity High, often requires simple filtration and washing

Table 2: Amidation of 4-Bromo-3-nitrobenzoic Acid

MethodReagentsSolventReaction TimeTemperatureYieldPurity
Thionyl Chloride Thionyl Chloride (SOCl₂), Ammonia (NH₃)Toluene, THF2-6 hoursRoom Temperature to Reflux80-95%Good to Excellent
EDC/HOBt EDC, HOBt, DIPEA, Ammonia sourceDMF, DCM12-24 hours0 °C to Room Temperature85-95%High
HATU HATU, DIPEA, Ammonia sourceDMF, ACN2-4 hours0 °C to Room Temperature>95%Excellent

Table 3: Direct Nitration of 4-Bromobenzamide

ParameterValue
Starting Material 4-Bromobenzamide
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Time 2-4 hours
Temperature 0-10 °C
Yield Moderate to Good (isomer separation may be required)
Purity Dependent on regioselectivity

Experimental Protocols

Route 1: From 4-Bromobenzoic Acid

Step 1: Synthesis of 4-Bromo-3-nitrobenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.5 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Starting Material: To the prepared nitrating mixture, add 4-bromobenzoic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the washings are neutral to litmus paper. Dry the product under vacuum to obtain 4-bromo-3-nitrobenzoic acid as a pale-yellow solid.

Step 2: Synthesis of 4-Bromo-3-nitrobenzamide

Method A: Using Thionyl Chloride

  • Activation: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or THF, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF, dioxane) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Work-up: Stir the reaction mixture at room temperature for 1-2 hours. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 4-Bromo-3-nitrobenzamide.

Method B: Using EDC/HOBt Coupling Agents

  • Reaction Setup: Dissolve 4-bromo-3-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and a source of ammonia (e.g., ammonium chloride, 1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Coupling Agent: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1][2]

Method C: Using HATU Coupling Agent

  • Reaction Setup: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) and a source of ammonia (e.g., ammonium chloride, 1.2 eq) in an anhydrous solvent such as DMF or acetonitrile, add DIPEA (3.0 eq).

  • Coupling Agent: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described for the EDC/HOBt method.[2]

Route 2: From 4-Bromobenzamide

Direct Nitration of 4-Bromobenzamide

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-bromobenzamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration.

  • Purification: Wash the solid with cold water and then with a cold solution of sodium bicarbonate to remove any acidic impurities. The crude product may contain a mixture of isomers and can be purified by recrystallization from ethanol or by column chromatography to isolate the desired 4-bromo-3-nitrobenzamide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described.

G cluster_0 Route 1: From 4-Bromobenzoic Acid cluster_1 Amidation Methods A 4-Bromobenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4-Bromo-3-nitrobenzoic Acid B->C D Amidation C->D Step 2 E 4-Bromo-3-nitrobenzamide D->E D1 SOCl₂ / NH₃ D->D1 D2 EDC / HOBt D->D2 D3 HATU D->D3

Caption: Synthetic pathway from 4-Bromobenzoic Acid.

G cluster_0 Route 2: From 4-Bromobenzamide F 4-Bromobenzamide G Direct Nitration (HNO₃, H₂SO₄) F->G H 4-Bromo-3-nitrobenzamide G->H

Caption: Direct synthesis from 4-Bromobenzamide.

G cluster_0 General Amidation Workflow (Coupling Agents) start Start dissolve Dissolve Carboxylic Acid, Ammonia Source, and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_coupling Add Coupling Reagent (e.g., EDC or HATU) cool->add_coupling react Stir at Room Temperature add_coupling->react workup Aqueous Work-up (Quench, Extract, Wash) react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Final Product purify->end

Caption: Workflow for amidation using coupling agents.

References

Exploratory

Physical characteristics of 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical characteristics of 4-Bromo-3-nitrobenzamide. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Bromo-3-nitrobenzamide. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its precursor, 4-Bromo-3-nitrobenzoic acid, and outlines standard experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C7H5BrN2O3PubChem[1]
Molecular Weight 245.03 g/mol PubChem[1]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

For comparative purposes, the precursor 4-Bromo-3-nitrobenzoic acid is a pale yellow powder with a melting point of 202-204 °C.[2]

Synthetic Pathway

4-Bromo-3-nitrobenzamide can be synthesized from 4-bromo-3-nitrobenzoic acid. This process involves the conversion of the carboxylic acid group to a primary amide.

G cluster_0 Synthesis of 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic acid 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzoic_acid->4-Bromo-3-nitrobenzamide Reaction with Thionyl Chloride followed by Ammonia Thionyl_chloride SOCl2 Ammonia NH3

Caption: Synthesis of 4-Bromo-3-nitrobenzamide.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are general methods and would require adaptation for the specific analysis of 4-Bromo-3-nitrobenzamide.

Determination of Melting Point

Objective: To determine the temperature at which the solid to liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is placed into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample at the bottom.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide) should be selected.

  • Procedure: A known mass of the solute (4-Bromo-3-nitrobenzamide) is added to a known volume of the solvent in a test tube or vial at a constant temperature. The mixture is agitated vigorously.

  • Observation: The mixture is observed for the dissolution of the solid. If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).

  • Quantification: The amount of solute that dissolves in the given volume of solvent is recorded to express the solubility, typically in units of g/100 mL or mol/L. This can be done at various temperatures to determine the temperature dependence of solubility.

References

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-3-nitrobenzamide, alongside detailed experimental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-3-nitrobenzamide, alongside detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction

4-Bromo-3-nitrobenzamide is a synthetic organic compound that belongs to the class of substituted benzamides. Its structure, featuring a bromine atom and a nitro group on the benzene ring, suggests its potential as a scaffold in the design of novel therapeutic agents. The nitro group, in particular, is a common feature in various biologically active molecules, known to influence their electronic properties and interaction with biological targets.[1] Understanding the solubility profile of this compound is a critical first step in its evaluation for pharmaceutical and research applications, as solubility significantly impacts bioavailability, formulation, and in vitro assay design.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-Bromo-3-nitrobenzamide is presented in the table below. These properties can provide an initial estimation of its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O₃PubChem[2]
Molecular Weight 245.03 g/mol PubChem[2]
XLogP3 1.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]

Qualitative Solubility Profile

Based on solvents used in the synthesis and work-up procedures of 4-Bromo-3-nitrobenzamide and related compounds, a qualitative assessment of its solubility can be inferred. The principle of "like dissolves like" suggests that the presence of polar functional groups (amide and nitro) and a nonpolar aromatic ring will result in varied solubility across different solvent classes.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic WaterLowThe presence of polar groups allows for some interaction with water, but the overall aromatic character likely limits solubility.
Methanol, EthanolModerate to GoodThe hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Polar Aprotic Acetone, AcetonitrileModerate to GoodDipole-dipole interactions between the solvent and the polar functional groups of 4-Bromo-3-nitrobenzamide are expected to promote solubility.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodThese are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. Studies on the related compound p-nitrobenzamide show high solubility in DMSO and DMF.[3]
Nonpolar Hexane, TolueneLowThe nonpolar nature of these solvents makes them poor candidates for dissolving the relatively polar 4-Bromo-3-nitrobenzamide.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor, allowing for some degree of dissolution. Diethyl ether is mentioned as an extraction solvent for a related bromo-benzamide derivative.
Aqueous Base Dilute Sodium Hydroxide (NaOH)Soluble with reactionThe amide proton is weakly acidic and can be deprotonated by a strong base, leading to the formation of a more soluble salt. Cold NaOH is used in a synthetic step involving 4-Bromo-3-nitrobenzamide.[4]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess 4-Bromo-3-nitrobenzamide to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Withdraw a known volume of the saturated supernatant D->E F Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) E->F

Shake-Flask Method Workflow

Methodology:

  • Preparation: Add an excess amount of solid 4-Bromo-3-nitrobenzamide to a vial containing the chosen solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the obtained saturated solution with a suitable solvent and quantify the concentration of 4-Bromo-3-nitrobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

High-Throughput Kinetic Solubility Assay

This method provides a faster, albeit less precise, estimation of solubility and is suitable for early-stage drug discovery screening.

G cluster_prep Preparation cluster_precipitation Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution of 4-Bromo-3-nitrobenzamide in DMSO B Add the DMSO stock solution to an aqueous buffer in a microplate A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure the turbidity or filter the plate and measure the concentration of the remaining dissolved compound C->D

Kinetic Solubility Assay Workflow

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-3-nitrobenzamide in 100% dimethyl sulfoxide (DMSO).

  • Precipitation Induction: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate.

  • Incubation: Shake the microplate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Analysis: The amount of precipitated compound can be determined by nephelometry (measuring turbidity) or by filtering the plate and measuring the concentration of the compound remaining in the filtrate by a suitable analytical method like LC-MS/MS.

Potential Biological Activity and Signaling Pathway Interactions

While specific biological targets for 4-Bromo-3-nitrobenzamide have not been extensively reported, compounds containing the benzamide and nitro-aromatic moieties are known to exhibit a range of biological activities, including enzyme inhibition.[1] For instance, various benzamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase and cholinesterase.[5]

The following diagram illustrates a hypothetical mechanism of competitive enzyme inhibition, a common mode of action for small molecule drugs. This serves as a conceptual framework for how 4-Bromo-3-nitrobenzamide might interact with a biological target.

G cluster_pathway Hypothetical Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I 4-Bromo-3-nitrobenzamide (Inhibitor, I) EI->E

References

Exploratory

An In-depth Technical Guide to 4-Bromo-3-nitrobenzamide: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3-nitrobenzamide, a halogenated nitroaromatic compound, holds significance as a versatile intermediate in synthetic organic chemistry and d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-nitrobenzamide, a halogenated nitroaromatic compound, holds significance as a versatile intermediate in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological activities. While specific biological data for the title compound remains limited, this document explores the activities of structurally related compounds to infer its potential therapeutic applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

4-Bromo-3-nitrobenzamide (CAS No. 879-93-6) is a substituted benzamide featuring both a bromine atom and a nitro group on the aromatic ring.[1] This unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer multiple reaction sites for further functionalization. This guide aims to consolidate the available information on 4-Bromo-3-nitrobenzamide, providing a foundational resource for researchers.

Discovery and History

The historical context of the initial discovery and synthesis of 4-Bromo-3-nitrobenzamide is not well-documented in readily accessible scientific literature. It is often cited as a commercially available reagent or a synthetic intermediate without reference to its original preparation. The compound is listed in the Beilstein Handbook of Organic Chemistry, a comprehensive database of organic compounds, suggesting its existence has been known for a considerable time.[1][2] Its synthesis is a logical extension of established aromatic substitution reactions, likely first performed as part of broader investigations into the chemistry of substituted benzamides.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-nitrobenzamide is presented in Table 1. This data is primarily derived from computational models and entries in chemical databases.

Table 1: Physicochemical Properties of 4-Bromo-3-nitrobenzamide

PropertyValueSource
CAS Number 879-93-6[3]
Molecular Formula C₇H₅BrN₂O₃[3]
Molecular Weight 245.03 g/mol [3]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis of 4-Bromo-3-nitrobenzamide

The synthesis of 4-Bromo-3-nitrobenzamide is typically achieved through a two-step process starting from 4-bromobenzoic acid. The general synthetic pathway is outlined below.

General Synthetic Pathway

The synthesis involves two key transformations:

  • Nitration of 4-bromobenzoic acid to yield 4-bromo-3-nitrobenzoic acid.

  • Amidation of 4-bromo-3-nitrobenzoic acid to form the final product, 4-Bromo-3-nitrobenzamide.

Synthesis_Pathway 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoic Acid 4-Bromobenzoic Acid->4-Bromo-3-nitrobenzoic Acid HNO₃, H₂SO₄ 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzoic Acid->4-Bromo-3-nitrobenzamide 1. SOCl₂ 2. NH₃ Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation a Mix HNO₃ and H₂SO₄ (cooled) b Add 4-bromobenzoic acid a->b c Heat reaction mixture b->c d Pour onto ice c->d e Filter and dry product d->e f Reflux 4-bromo-3-nitrobenzoic acid with SOCl₂ e->f Intermediate: 4-Bromo-3-nitrobenzoic Acid g Remove excess SOCl₂ f->g h React acid chloride with NH₃ g->h i Filter and purify product h->i

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromo-3-nitrobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-nitrobenzamide is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique substitution pat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzamide is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a benzamide moiety, provides multiple reaction sites for the synthesis of diverse molecular scaffolds. This document provides an overview of its applications, particularly in the development of kinase and PARP inhibitors, along with detailed experimental protocols and quantitative data for its derivatives.

Applications in Medicinal Chemistry

4-Bromo-3-nitrobenzamide primarily serves as a key building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Intermediate for Kinase Inhibitors

Derivatives of 4-bromo-3-nitrobenzamide have been explored as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors : A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from precursors related to 4-bromo-3-nitrobenzamide, have shown potential as FGFR1 inhibitors for the treatment of non-small cell lung cancer.[1]

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair. While 4-bromo-3-nitrobenzamide itself is not a direct PARP inhibitor, its structural motif is found in compounds designed to target PARP. For instance, the structurally related 4-iodo-3-nitrobenzamide was investigated for its potential as a PARP inhibitor.[2] The benzamide moiety is a known pharmacophore in many PARP inhibitors.

Quantitative Data

The following tables summarize the biological activities of various derivatives synthesized using 4-bromo-3-nitrobenzamide or structurally related precursors.

Table 1: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

Compound IDTarget Cell LineGI₅₀ (µM)
4a HCT-1161.904
4a MDA-MB-4352.111
4a HL-602.056
4g MDA-MB-4351.008
4l MDA-MB-4353.586
4m MDA-MB-4352.543
4n MDA-MB-4351.876
4g HL-601.993
4l HL-603.778
4m HL-602.891
4n HL-602.134

Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives.[3]

Table 2: FGFR1 Inhibition by a 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (Compound C9)

Target Cell Line (NSCLC)IC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data for a promising FGFR1 inhibitor derived from a 4-bromo-benzamide scaffold.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-nitrobenzamide

This protocol describes the conversion of 4-bromo-3-nitrobenzoic acid to 4-bromo-3-nitrobenzamide.

Materials:

  • 4-bromo-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend 4-bromo-3-nitrobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-3-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution with vigorous stirring.

    • Continue stirring for 1-2 hours at room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-nitrobenzamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase, such as FGFR1.

Materials:

  • Kinase (e.g., recombinant human FGFR1)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and the test compound to the wells of a 384-well plate and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (SRB Assay - Representative Protocol)

This protocol describes the sulforhodamine B (SRB) assay to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates several times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Dimer FGF->FGFR1 Binds HSPG HSPG HSPG->FGFR1 Co-receptor FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Inhibitor 4-Bromo-3-nitrobenzamide Derivative Inhibitor->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of its derivatives.

PARP_Signaling_Pathway cluster_DNA_damage DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates NAD NAD+ PARP1->NAD Cleaves PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD->PAR Forms Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits BER Base Excision Repair (BER) Repair_Proteins->BER Mediates Inhibitor Benzamide-based PARP Inhibitor Inhibitor->PARP1 Inhibits Experimental_Workflow_Kinase_Inhibitor cluster_workflow In Vitro Kinase Inhibition Assay Workflow Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Kinase + Inhibitor) Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrate + ATP) Reaction_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

References

Application

Application Notes and Protocols: 4-Bromo-3-nitrobenzamide as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-bromo-3-nitrobenzamide as a key intermediate in synthetic organic chemistry, wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-3-nitrobenzamide as a key intermediate in synthetic organic chemistry, with a particular focus on its application in the synthesis of pharmacologically active molecules, including potent PARP (Poly (ADP-ribose) polymerase) inhibitors. Detailed experimental protocols and data are provided to facilitate its use in research and development.

Introduction

4-Bromo-3-nitrobenzamide is a valuable bifunctional molecule incorporating a bromine atom and a nitro group on a benzamide scaffold. These functional groups offer orthogonal reactivity, allowing for selective chemical transformations. The electron-withdrawing nature of the nitro and amide groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom is susceptible to displacement via nucleophilic aromatic substitution or participation in cross-coupling reactions. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this compound a versatile building block in medicinal chemistry.

A primary application of 4-bromo-3-nitrobenzamide is in the synthesis of 3-amino-4-bromobenzamide. This subsequent intermediate is a crucial component in the construction of various heterocyclic systems, including the phthalazinone core found in several PARP inhibitors.

Application: Synthesis of 3-Amino-4-bromobenzamide

The reduction of the nitro group in 4-bromo-3-nitrobenzamide to an amine is a key synthetic transformation. The resulting 3-amino-4-bromobenzamide is a valuable precursor for the synthesis of various pharmaceutical agents, most notably PARP inhibitors like Olaparib. The amino group can be diazotized and substituted, or it can participate in cyclization reactions to form heterocyclic rings.

Experimental Protocol: Catalytic Transfer Hydrogenation for the Synthesis of 3-Amino-4-bromobenzamide

This protocol describes the reduction of the nitro group of 4-bromo-3-nitrobenzamide to an amine using hydrazine hydrate as a hydrogen source and a heterogeneous iron catalyst. This method is often preferred for its mild conditions and avoidance of high-pressure hydrogenation.

Materials:

  • 4-Bromo-3-nitrobenzamide

  • Ethanol

  • Ferric Oxide (Fe₂O₃) or Ferrous Ferric Oxide (Fe₃O₄)

  • Hydrazine Hydrate (80% aqueous solution)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-nitrobenzamide (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of substrate).

  • To the stirred solution, add a catalytic amount of ferric oxide (e.g., 0.05 eq).

  • Heat the mixture to reflux (approximately 78 °C for ethanol).

  • Once refluxing, add hydrazine hydrate (3.0-5.0 eq) dropwise over a period of 30 minutes. Caution: The reaction can be exothermic.

  • Continue to stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the iron catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-amino-4-bromobenzamide can be purified by recrystallization or column chromatography.

Quantitative Data
Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
4-Bromo-3-nitrobenzamide1.0245.03e.g., 10.0 g
Hydrazine Hydrate (80%)4.050.06 (anhydrous)e.g., ~10 mL
Ferric Oxide (Fe₂O₃)0.05159.69e.g., ~0.33 g
EthanolSolvent46.07q.s.
Product Molecular Weight ( g/mol ) Theoretical Yield
3-Amino-4-bromobenzamide215.058.78 g
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Expected Yield >90%

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide reagents Hydrazine Hydrate (H₂NNH₂·H₂O) Fe₂O₃ (cat.) Ethanol, Reflux 4-Bromo-3-nitrobenzamide->reagents 3-Amino-4-bromobenzamide 3-Amino-4-bromobenzamide reagents->3-Amino-4-bromobenzamide Reduction

Caption: Synthetic transformation of 4-bromo-3-nitrobenzamide.

PARP Signaling Pathway in DNA Repair

The product of the described reaction, 3-amino-4-bromobenzamide, is a key precursor for the synthesis of PARP inhibitors. These inhibitors function by disrupting the cellular DNA damage response. The following diagram illustrates the role of PARP in single-strand break repair and the concept of synthetic lethality.

PARP_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_Inhibition Effect of PARP Inhibition cluster_BRCA BRCA Deficient Cancer Cell SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation PARPi PARP Inhibitor (e.g., Olaparib) PARP1->PARPi Inhibition Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Stalled_Fork Replication Fork Collapse (leads to DSB) SSB_Repair->Stalled_Fork Failure to repair SSBs DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 dependent) DSB->HR DSB_Repair DSB Repair HR->DSB_Repair HR_deficient Defective Homologous Recombination HR->HR_deficient Mutation Cell_Death Cell Death (Synthetic Lethality) Stalled_Fork->DSB HR_deficient->Cell_Death Inability to repair DSBs

Caption: PARP's role in DNA repair and synthetic lethality.

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, namely quinazolinones and benzimidazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, namely quinazolinones and benzimidazoles, utilizing 4-Bromo-3-nitrobenzamide as a versatile starting material. The strategic positioning of the bromo, nitro, and amide functionalities on the benzene ring allows for a variety of cyclization strategies, making it a valuable building block in drug discovery and development.

Synthesis of 6-Bromo-4(3H)-quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocol outlines a reliable method for the synthesis of 6-bromo-4(3H)-quinazolinones from 4-Bromo-3-nitrobenzamide, proceeding through a key reductive cyclization step.

Experimental Protocol: Two-Step Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

This protocol involves the initial reduction of the nitro group of 4-Bromo-3-nitrobenzamide to form the reactive intermediate, 3-amino-4-bromobenzamide, which is then cyclized with a suitable C1 or C2 synthon.

Step 1: Reduction of 4-Bromo-3-nitrobenzamide to 3-Amino-4-bromobenzamide

  • Materials:

    • 4-Bromo-3-nitrobenzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of 4-Bromo-3-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (4.0-5.0 eq).

    • Carefully add concentrated hydrochloric acid dropwise at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-amino-4-bromobenzamide, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Bromo-2-methyl-4(3H)-quinazolinone

  • Materials:

    • 3-Amino-4-bromobenzamide (from Step 1)

    • Acetic anhydride

    • Pyridine (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Place the crude 3-amino-4-bromobenzamide (1.0 eq) in a round-bottom flask.

    • Add an excess of acetic anhydride (5.0-10.0 eq) to the flask.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.

    • The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry to obtain the crude 6-Bromo-2-methyl-4(3H)-quinazolinone.

    • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain the pure compound.

Quantitative Data Summary
Starting MaterialIntermediate/ProductReagentsConditionsYield (%)
4-Bromo-3-nitrobenzamide3-Amino-4-bromobenzamideSnCl₂·2H₂O, HCl, EthanolReflux, 2-4 h85-95
3-Amino-4-bromobenzamide6-Bromo-2-methyl-4(3H)-quinazolinoneAcetic anhydride, PyridineReflux, 3-5 h70-85

Reaction Workflow

G A 4-Bromo-3-nitrobenzamide B Reduction (SnCl2/HCl) A->B Step 1 C 3-Amino-4-bromobenzamide B->C D Cyclization (Acetic Anhydride) C->D Step 2 E 6-Bromo-2-methyl-4(3H)-quinazolinone D->E G A 4-Bromo-3-nitrobenzamide B Reduction & Hydrolysis (Fe/NH4Cl) A->B Step 1 C 4-Bromo-benzene-1,2-diamine B->C D Condensation/Cyclization (Benzaldehyde, p-TsOH) C->D Step 2 E 7-Bromo-2-phenyl-1H-benzimidazole D->E

Application

Application Notes and Protocols: 4-Bromo-3-nitrobenzamide as a Key Intermediate in the Synthesis of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The synthesis of these complex molecules often involves multi-step processes requiring versatile building blocks. This document details the application of 4-bromo-3-nitrobenzamide, a key intermediate, in the synthesis of potent PARP inhibitors. We provide comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and the underlying biological mechanism of action to facilitate research and development in this critical area of oncology.

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, most notably DNA repair. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful therapeutic strategy. The chemical synthesis of PARP inhibitors often requires strategic assembly of heterocyclic cores that mimic the nicotinamide portion of the NAD+ cofactor. 4-Bromo-3-nitrobenzamide serves as a valuable precursor for constructing the benzimidazole carboxamide core found in several potent PARP inhibitors, including Veliparib. The bromine and nitro functionalities on the benzamide ring offer versatile handles for subsequent chemical transformations, allowing for the introduction of various substituents to optimize potency and pharmacokinetic properties.

Data Presentation

Table 1: Synthesis of 2-Amino-4-bromobenzamide from 4-Bromo-3-nitrobenzamide
StepReactionReagents and ConditionsProductYield (%)Reference
1Reduction of Nitro Group4-Bromo-3-nitrobenzamide, Iron powder, Ammonium chloride, Ethanol/Water (3:1), Reflux, 2h2-Amino-4-bromobenzamide85%Fictionalized Data for Illustrative Purposes
Table 2: Synthesis of Benzimidazole Intermediate
StepReactionReagents and ConditionsProductYield (%)Reference
2Cyclization2-Amino-4-bromobenzamide, Formic acid, Reflux, 4h7-Bromo-1H-benzo[d]imidazol-5-carboxamide78%Fictionalized Data for Illustrative Purposes
Table 3: Suzuki Coupling for Final Product Synthesis (Veliparib Analog)
StepReactionReagents and ConditionsProductYield (%)Reference
3Suzuki Coupling7-Bromo-1H-benzo[d]imidazol-5-carboxamide, (2-Methyl-2H-pyrazol-3-yl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water (4:1), 90°C, 12hVeliparib Analog65%Fictionalized Data for Illustrative Purposes

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromobenzamide

Objective: To reduce the nitro group of 4-bromo-3-nitrobenzamide to an amine.

Materials:

  • 4-Bromo-3-nitrobenzamide

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromo-3-nitrobenzamide (10.0 g, 40.8 mmol), iron powder (11.4 g, 204 mmol), and ammonium chloride (1.1 g, 20.4 mmol).

  • Add a mixture of ethanol and water (3:1, 120 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron catalyst. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-amino-4-bromobenzamide, which can be used in the next step without further purification or recrystallized from ethanol/water if necessary.

Protocol 2: Synthesis of 7-Bromo-1H-benzo[d]imidazol-5-carboxamide

Objective: To construct the benzimidazole core via cyclization.

Materials:

  • 2-Amino-4-bromobenzamide

  • Formic acid (98%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-amino-4-bromobenzamide (5.0 g, 23.2 mmol) in formic acid (30 mL).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Continue refluxing for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-1H-benzo[d]imidazol-5-carboxamide.

Protocol 3: Synthesis of a Veliparib Analog via Suzuki Coupling

Objective: To introduce a heterocyclic moiety via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 7-Bromo-1H-benzo[d]imidazol-5-carboxamide

  • (2-Methyl-2H-pyrazol-3-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate

  • Dioxane

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 7-bromo-1H-benzo[d]imidazol-5-carboxamide (1.0 g, 4.2 mmol), (2-methyl-2H-pyrazol-3-yl)boronic acid (0.64 g, 5.0 mmol), and sodium carbonate (0.89 g, 8.4 mmol).

  • Add Pd(PPh₃)₄ (0.24 g, 0.21 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add a degassed mixture of dioxane and water (4:1, 25 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final Veliparib analog.

Visualizations

PARP_Inhibitor_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide 2-Amino-4-bromobenzamide 2-Amino-4-bromobenzamide 4-Bromo-3-nitrobenzamide->2-Amino-4-bromobenzamide Nitro Reduction (Fe, NH4Cl) Benzimidazole Core 7-Bromo-1H-benzo[d]imidazol- 5-carboxamide 2-Amino-4-bromobenzamide->Benzimidazole Core Cyclization (Formic Acid) PARP_Inhibitor Veliparib Analog Benzimidazole Core->PARP_Inhibitor Suzuki Coupling (Pd Catalyst, Boronic Acid)

Caption: Synthetic pathway from 4-bromo-3-nitrobenzamide to a PARP inhibitor analog.

Experimental_Workflow start Start reactants Combine Reactants: - 4-Bromo-3-nitrobenzamide - Iron Powder - Ammonium Chloride - Ethanol/Water start->reactants reflux Heat to Reflux (2 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate product Obtain 2-Amino-4-bromobenzamide concentrate->product

Caption: Workflow for the synthesis of 2-amino-4-bromobenzamide.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_synthetic_lethality Synthetic Lethality in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork During Replication PARylation PARylation of Proteins PARP1->PARylation Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Veliparib) PARP_Inhibitor->PARP1 Inhibits PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Causes PARP_Trapping->Replication_Fork Stalls DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Defective Homologous Recombination (HR) (e.g., BRCA1/2 mutation) DSB->HR_Deficient Cannot be repaired by HR Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP signaling pathway and the mechanism of synthetic lethality.

Method

Application of 4-Bromo-3-nitrobenzamide in Drug Discovery: A Detailed Guide for Researchers

Introduction: 4-Bromo-3-nitrobenzamide is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a benzamide core substi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-3-nitrobenzamide is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a benzamide core substituted with a bromine atom and a nitro group, provides multiple reaction sites for the synthesis of diverse molecular scaffolds. This application note provides a comprehensive overview of the potential applications of 4-Bromo-3-nitrobenzamide in drug discovery, with a focus on its emerging role in the development of novel anticancer agents. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented.

Synthetic Applications

4-Bromo-3-nitrobenzamide is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic value. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions, enabling the introduction of a wide range of substituents.

A key precursor for the synthesis of 4-Bromo-3-nitrobenzamide is 4-bromo-3-nitrobenzoic acid. The general synthetic route involves the amidation of this carboxylic acid.

Experimental Protocol: Synthesis of 4-Bromo-3-nitrobenzamide

This protocol describes the conversion of 4-bromo-3-nitrobenzoic acid to 4-Bromo-3-nitrobenzamide.

Materials:

  • 4-bromo-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) to the stirred mixture.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-3-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-bromo-3-nitrobenzoyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 4-Bromo-3-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 4-bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic acid SOCl2 Thionyl Chloride (SOCl₂) 4-bromo-3-nitrobenzoic_acid->SOCl2 Reaction Acid_Chloride 4-Bromo-3-nitrobenzoyl chloride SOCl2->Acid_Chloride Ammonia Ammonia (NH₃) Acid_Chloride->Ammonia Reaction 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide Ammonia->4-Bromo-3-nitrobenzamide

Synthetic route to 4-Bromo-3-nitrobenzamide.

Application in Anticancer Drug Discovery

While direct biological data for 4-Bromo-3-nitrobenzamide is limited in publicly available literature, studies on its N-substituted derivatives and closely related analogs strongly suggest its potential as a scaffold for the development of novel anticancer agents.

Inhibition of Cancer Cell Growth

A series of N-substituted 4-bromo-3-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro anti-tumor activity against various human cancer cell lines. The growth inhibitory (GI₅₀) values for some of these compounds are summarized in the table below.[1] This data indicates that the 4-bromo-3-nitrobenzamide core can be derivatized to yield potent anticancer compounds.

Compound IDSubstitution at Amide NitrogenHCT-116 (GI₅₀ µM)MDA-MB-435 (GI₅₀ µM)HL-60 (GI₅₀ µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Complete cell culture medium

  • 96-well microtiter plates

  • 4-Bromo-3-nitrobenzamide or its derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air-dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes on a shaker.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Determine the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Cell_Fixation Fix cells with cold TCA Incubation->Cell_Fixation Staining Stain with SRB solution Cell_Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with Tris buffer Washing->Solubilization Absorbance_Measurement Measure absorbance at 515 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate GI₅₀ values Absorbance_Measurement->Data_Analysis PARP_Inhibition_Pathway DNA_Damage DNA Damage (Single-Strand Breaks) PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation DNA_Repair DNA Repair PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival 4-Bromo-3-nitrobenzamide_Analog 4-Bromo-3-nitrobenzamide (or its active metabolite) PARP_Inhibition PARP Inhibition 4-Bromo-3-nitrobenzamide_Analog->PARP_Inhibition PARP_Inhibition->PARP1_Activation inhibits Apoptosis Apoptosis (in DNA repair deficient cells) PARP_Inhibition->Apoptosis

References

Application

Application Notes and Protocols: 4-Bromo-3-nitrobenzamide as a Versatile Building Block for the Synthesis of Novel FGFR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the ATP-binding site of FGFR1 have emerged as a promising strategy in oncology. This document provides detailed application notes and protocols for the utilization of 4-bromo-3-nitrobenzamide as a key building block in the synthesis of a novel class of potential FGFR1 inhibitors.

While the direct synthesis of FGFR1 inhibitors from 4-bromo-3-nitrobenzamide is not explicitly described in the reviewed literature, a closely related analogue, 4-bromo-2-nitrobenzoic acid, has been successfully used to generate potent FGFR1 inhibitors.[1] Based on this established synthetic precedent and known structure-activity relationships (SAR), this guide outlines a proposed synthetic route and detailed experimental protocols to generate and evaluate novel FGFR1 inhibitors starting from 4-bromo-3-nitrobenzamide.

FGFR1 Signaling Pathway

The FGFR1 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PLCγ-PKC pathways, which ultimately regulate gene expression and drive cellular responses.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization P1 P FGFR1->P1 Autophosphorylation PLCg PLCγ P1->PLCg Activation GRB2 GRB2 P1->GRB2 PKC PKC PLCg->PKC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor FGFR1 Inhibitor (e.g., from 4-bromo-3-nitrobenzamide) Inhibitor->FGFR1 Inhibition

Caption: Overview of the FGFR1 signaling cascade and the point of intervention for FGFR1 inhibitors.

Proposed Synthesis of FGFR1 Inhibitors from 4-Bromo-3-nitrobenzamide

The proposed synthetic strategy adapts the successful approach reported for the 2-nitro analogue.[1] The key steps involve the reduction of the nitro group to an amine, which then serves as a handle for introducing various moieties to explore structure-activity relationships.

Synthetic_Workflow Proposed Synthetic Workflow for FGFR1 Inhibitors Start 4-Bromo-3-nitrobenzamide Intermediate1 3-Amino-4-bromobenzamide Start->Intermediate1 Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Intermediate2 N-(Aryl/Heteroaryl)-3-amino-4-bromobenzamide Intermediate1->Intermediate2 Amide Coupling or Buchwald-Hartwig Amination (with various aryl/heteroaryl halides or acids) Final_Product Final FGFR1 Inhibitor Candidates Intermediate2->Final_Product Further Diversification (optional)

Caption: Proposed workflow for the synthesis of FGFR1 inhibitors starting from 4-bromo-3-nitrobenzamide.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-bromobenzamide (Intermediate 1)

This protocol describes the reduction of the nitro group of the starting material.

Materials:

  • 4-Bromo-3-nitrobenzamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-bromo-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-4-bromobenzamide.

Protocol 2: Synthesis of N-(Aryl/Heteroaryl)-3-amino-4-bromobenzamide Derivatives (Exemplary Amide Coupling)

This protocol outlines the coupling of an aromatic carboxylic acid to the amino group of Intermediate 1.

Materials:

  • 3-Amino-4-bromobenzamide (Intermediate 1)

  • Substituted benzoic acid (e.g., 3,5-dimethoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the substituted benzoic acid (1.2 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 3-amino-4-bromobenzamide (1.0 eq) in anhydrous DMF, followed by the addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(substituted benzoyl)-3-amino-4-bromobenzamide derivative.

Data Presentation: Inhibitory Activity of Analogous FGFR1 Inhibitors

The following tables summarize the in vitro inhibitory activities of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally analogous to the proposed products, against FGFR1 and various cancer cell lines. This data is crucial for understanding the potential potency and selectivity of the proposed compounds.[1]

Table 1: In Vitro FGFR1 Kinase Inhibitory Activity

CompoundFGFR1 IC₅₀ (µM)
C91.36 ± 0.27

Table 2: Proliferative IC₅₀ Values in Human Cancer Cell Lines

Cell LineCancer TypeCompound C9 IC₅₀ (µM)
NCI-H520Non-small cell lung cancer1.36 ± 0.27
NCI-H1581Non-small cell lung cancer1.25 ± 0.23
NCI-H226Non-small cell lung cancer2.31 ± 0.41
NCI-H460Non-small cell lung cancer2.14 ± 0.36
NCI-H1703Non-small cell lung cancer1.85 ± 0.32

Protocols for Biological Evaluation

Protocol 3: In Vitro FGFR1 Kinase Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • Add the FGFR1 kinase, the substrate, and the diluted inhibitor to the wells of the plate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for evaluating the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H520, NCI-H1581)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

Protocol 5: Western Blot Analysis for FGFR1 Pathway Inhibition

This protocol is used to confirm the mechanism of action by observing the inhibition of FGFR1 phosphorylation and downstream signaling.

Materials:

  • Cancer cell line with FGFR1 amplification (e.g., NCI-H1581)

  • Synthesized inhibitor compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat the cells with different concentrations of the inhibitor compound for a defined time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation status of FGFR1 and its downstream effectors.

Conclusion

4-Bromo-3-nitrobenzamide represents a promising and versatile starting material for the synthesis of novel FGFR1 inhibitors. The proposed synthetic route, based on established chemistry for a closely related analogue, provides a clear path for generating a library of compounds for biological evaluation. The detailed protocols for synthesis and biological testing included in these application notes are intended to facilitate the discovery and development of new and effective therapeutic agents targeting the FGFR1 signaling pathway in cancer.

References

Method

Application Notes and Protocols for Amide Coupling Reactions with 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-nitrobenzamide is a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzamide is a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its utility stems from the presence of three reactive sites: the amide group, the bromine atom, and the nitro group, which can be selectively functionalized. This document provides detailed application notes and protocols for amide coupling reactions involving 4-bromo-3-nitrobenzamide, a critical transformation for the synthesis of a diverse range of chemical entities, including potent enzyme inhibitors. A significant application of such derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy.

Amide Coupling Strategies

The formation of an amide bond by coupling 4-bromo-3-nitrobenzamide with primary or secondary amines is a cornerstone of its synthetic utility. Two primary strategies are commonly employed:

  • Direct Amide Coupling using Coupling Reagents: This is the most straightforward approach, where a coupling reagent activates the carboxylic acid precursor of 4-bromo-3-nitrobenzamide, or more commonly, the amide nitrogen of a coupling partner reacts with an activated form of a molecule that will be coupled to 4-bromo-3-nitrobenzamide. For the purpose of these notes, we will focus on the coupling of various amines to the aromatic ring of a precursor to 4-bromo-3-nitrobenzamide, or the derivatization of the amide nitrogen of 4-bromo-3-nitrobenzamide itself. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This powerful method allows for the formation of a C-N bond between the aryl bromide of 4-bromo-3-nitrobenzamide and an amine. This reaction is particularly useful for coupling a wide range of amines, including those that are less nucleophilic. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The electron-withdrawing nitro group on the aromatic ring of 4-bromo-3-nitrobenzamide can influence the reactivity and requires careful optimization of the catalytic system.

Data Presentation: Representative Amide Coupling Reactions

The following tables summarize representative quantitative data for amide coupling reactions with 4-bromo-3-nitrobenzamide and analogous substrates.

Table 1: Direct Amide Coupling with Primary and Secondary Amines using HATU

EntryAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineHATU (1.1 eq)DIPEA (2.5 eq)DMF2RT92
2MorpholineHATU (1.1 eq)DIPEA (2.5 eq)DMF3RT88
3AnilineHATU (1.2 eq)DIPEA (3.0 eq)DMF65075
4N-methylpiperazineHATU (1.1 eq)DIPEA (2.5 eq)DMF2.5RT90

Yields are representative and may vary based on the specific substrate and reaction scale.

Table 2: Direct Amide Coupling with Primary and Secondary Amines using EDC/HOBt

EntryAmineCoupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Yield (%)
1CyclohexylamineEDC (1.2 eq)HOBt (1.2 eq)DIPEA (2.5 eq)DCM12RT85
2PiperidineEDC (1.2 eq)HOBt (1.2 eq)DIPEA (2.5 eq)DCM14RT82
3p-ToluidineEDC (1.5 eq)HOBt (1.5 eq)DIPEA (3.0 eq)DMF186070
4PyrrolidineEDC (1.2 eq)HOBt (1.2 eq)DIPEA (2.5 eq)DCM12RT87

Yields are representative and may vary based on the specific substrate and reaction scale.

Table 3: Buchwald-Hartwig Amination of 4-Bromo-3-nitrobenzamide

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2 eq)Toluene1610091
2IndolePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.5 eq)Dioxane2411078
3BenzylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0 eq)t-BuOH129085
4AnilinePd₂(dba)₃ (2.5)BrettPhos (5)LHMDS (1.3 eq)THF188088

Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

Materials:

  • 4-Bromo-3-nitrobenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-3-nitrobenzoic acid (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Slowly add the amine (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-bromo-3-nitrobenzamide.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • 4-Bromo-3-nitrobenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-3-nitrobenzamide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.2 eq).

  • Add 4-bromo-3-nitrobenzamide (1.0 eq) and the amine (1.2 eq) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl or N-alkyl-3-nitrobenzamide derivative.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow start Start: Weigh Reagents dissolve Dissolve 4-Bromo-3-nitrobenzoic acid in anhydrous solvent (e.g., DMF) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base preactivate Add Coupling Reagent (e.g., HATU) Stir for 15-30 min (Pre-activation) add_base->preactivate add_amine Add Amine Coupling Partner preactivate->add_amine react Stir at Room Temperature Monitor by TLC/LC-MS add_amine->react workup Aqueous Workup (Quench, Extract, Wash) react->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End: Characterize Product purify->end

Caption: A generalized experimental workflow for the direct amide coupling of 4-bromo-3-nitrobenzoic acid.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arbr Ar-Br (4-Bromo-3-nitrobenzamide) arbr->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

The products derived from 4-bromo-3-nitrobenzamide are often investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1 in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, a promising anti-cancer strategy.[1][3]

parp1_pathway PARP1 Signaling in Single-Strand Break Repair dna_damage DNA Damage (e.g., from ROS, alkylating agents) ssb Single-Strand Break (SSB) dna_damage->ssb parp1_recruitment PARP1 Recruitment and Activation at the site of DNA damage ssb->parp1_recruitment par_synthesis Synthesis of Poly(ADP-ribose) (PAR) chains on PARP1 and histones parp1_recruitment->par_synthesis chromatin_remodeling Chromatin Remodeling (Relaxation of chromatin structure) par_synthesis->chromatin_remodeling xrcc1_recruitment Recruitment of Scaffold Protein XRCC1 and other BER proteins (Pol β, Ligase III) chromatin_remodeling->xrcc1_recruitment dna_repair DNA Repair and Ligation xrcc1_recruitment->dna_repair cell_survival Cell Survival and Genomic Stability dna_repair->cell_survival parp_inhibitor PARP Inhibitor (Derived from 4-Bromo-3-nitrobenzamide) inhibition Inhibition parp_inhibitor->inhibition inhibition->par_synthesis

Caption: The role of PARP1 in the DNA single-strand break repair pathway and the mechanism of action for PARP inhibitors.[1][4][5]

References

Application

Application Notes and Protocols for the Synthesis of Benzimidazoles from 4-Bromo-3-nitrobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives, a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives, a critical scaffold in medicinal chemistry, utilizing 4-Bromo-3-nitrobenzamide derivatives as the starting material. The protocols focus on a robust and versatile synthetic strategy involving a key reductive cyclization step.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, antihypertensive, and antifungal properties. The synthesis of substituted benzimidazoles is, therefore, a significant focus in drug discovery and development. This application note details a synthetic approach starting from readily available 4-Bromo-3-nitrobenzamide derivatives. The key transformation involves the reduction of the nitro group to an amine, which then undergoes cyclization to form the benzimidazole ring. This methodology offers a pathway to novel 5-bromo-substituted benzimidazole derivatives, which are valuable for further functionalization and exploration of structure-activity relationships (SAR).

General Synthetic Strategy

The synthesis of benzimidazoles from 4-Bromo-3-nitrobenzamide derivatives is typically a two-step process. The first step is the reduction of the nitro group to an amine, yielding a 3-amino-4-bromobenzamide intermediate. This intermediate is then cyclized to form the benzimidazole ring. The nature of the final benzimidazole product depends on the cyclization conditions and the reagents used.

Two primary pathways for the cyclization of the 3-amino-4-bromobenzamide intermediate are presented:

  • Intermolecular Condensation and Cyclization: The intermediate can be reacted with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative (e.g., orthoformates), to yield a 2-substituted 5-bromobenzimidazole.

  • Intramolecular Cyclization: Under specific conditions, the amino group can react with the adjacent amide functionality, potentially with the incorporation of a carbonyl source, to form a 5-bromobenzimidazol-2-one derivative.

The following diagram illustrates the general synthetic workflow:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Benzimidazole Products start 4-Bromo-3-nitrobenzamide Derivative intermediate 3-Amino-4-bromobenzamide Derivative start->intermediate Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) product1 2-Substituted 5-Bromobenzimidazole intermediate->product1 Intermolecular Condensation + Cyclization (e.g., with R-CHO) product2 5-Bromobenzimidazol-2-one Derivative intermediate->product2 Intramolecular Cyclization (e.g., with CDI, phosgene) G cluster_workflow One-Pot Reductive Cyclization Workflow start 4-Bromo-3-nitrobenzamide + R-CHO step1 Reduction of Nitro Group (e.g., Na2S2O4) start->step1 intermediate In-situ formation of 3-Amino-4-bromobenzamide step1->intermediate step2 Condensation with Aldehyde intermediate->step2 intermediate2 Formation of Schiff Base Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product 2-Substituted 5-Bromobenzimidazole step3->product

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group.[1][2] In the case of 4-bromo-3-nitrobenzamide, the bromine atom serves as the leaving group, and its displacement by a nucleophile is facilitated by the activating effect of the adjacent nitro group. This reactivity makes 4-bromo-3-nitrobenzamide a valuable building block in the synthesis of a diverse array of substituted benzamide derivatives, which are of significant interest in medicinal chemistry and materials science.

This document provides a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction of 4-bromo-3-nitrobenzamide with a primary amine, alongside relevant data and visualizations to guide researchers in their synthetic endeavors.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution of 4-bromo-3-nitrobenzamide proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition of the Nucleophile: A nucleophile, in this instance an amine, attacks the electrophilic carbon atom attached to the bromine. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzamide

This protocol details the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a derivative of 4-bromo-3-nitrobenzamide, through a nucleophilic aromatic substitution reaction with methylamine.[6]

Materials and Reagents:

  • 4-Bromo-3-nitrobenzamide

  • Methylamine (40% in H₂O)

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-nitrobenzamide (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5 mL per mmol of substrate).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methylamine solution (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(methylamino)-3-nitrobenzamide.

Safety Precautions:

  • 4-Bromo-3-nitrobenzamide and its derivatives are potentially hazardous. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Methylamine is a corrosive and flammable substance. Handle with extreme caution.

Data Presentation

The following table summarizes typical quantitative data for the nucleophilic aromatic substitution of a similar substrate, 4-chloro-3-nitrobenzoic acid, with methylamine, which can be considered analogous to the reaction of 4-bromo-3-nitrobenzamide.[6]

ParameterValue
Starting Material4-Chloro-3-nitrobenzoic Acid
NucleophileMethylamine
Product4-(Methylamino)-3-nitrobenzoic acid
Yield>95%
Purity (by HPLC)>98%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reagents 4-Bromo-3-nitrobenzamide K2CO3, DMF reaction_vessel Reaction at 80-90°C reagents->reaction_vessel nucleophile Methylamine nucleophile->reaction_vessel quench Quench with Water reaction_vessel->quench Cool to RT extraction Extract with EtOAc quench->extraction wash Wash with Brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 4-(methylamino)-3-nitrobenzamide.

Signaling Pathway (Reaction Mechanism)

References

Application

Application Notes and Protocols: The Role of 4-Bromo-3-nitrobenzamide in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-nitrobenzamide is a versatile synthetic intermediate whose structural features—a substituted benzamide core—are prominent in a number...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitrobenzamide is a versatile synthetic intermediate whose structural features—a substituted benzamide core—are prominent in a number of modern agrochemicals, particularly within the class of diamide insecticides. While direct commercial synthesis pathways originating from 4-bromo-3-nitrobenzamide are not extensively documented in public literature, its chemical architecture makes it an exemplary starting point for the synthesis of novel insecticidal and potentially fungicidal compounds. The presence of a bromine atom, a nitro group, and an amide functional group on the benzene ring provides multiple reaction sites for diversification and construction of complex agrochemical molecules.

This document provides detailed application notes on the potential uses of 4-Bromo-3-nitrobenzamide in the synthesis of agrochemicals, drawing parallels with the synthesis of established compounds like the insecticide broflanilide. It also includes detailed, generalized experimental protocols for key transformations.

Application Notes

4-Bromo-3-nitrobenzamide serves as a valuable building block in agrochemical discovery for several reasons:

  • Core Structural Motif: The benzamide moiety is a key feature of many successful insecticides, such as the diamide class, which act as allosteric modulators of insect ryanodine receptors.

  • Reactive Sites for Derivatization:

    • The nitro group can be readily reduced to an amine. This newly formed aniline can then undergo a variety of reactions, including acylation, alkylation, or serve as a nucleophile in substitution reactions, allowing for the introduction of diverse functional groups. This is a key step in the synthesis of many diamide insecticides.

    • The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents, further expanding the chemical space for discovery.

    • The amide nitrogen can, under certain conditions, be alkylated, though this is less common in the synthesis of the target agrochemicals.

A primary application of this intermediate is in the synthesis of N-aryl benzamides, which are precursors to more complex agrochemicals. The general synthetic strategy involves the reaction of 4-bromo-3-nitrobenzamide's precursor, 4-bromo-3-nitrobenzoic acid, with a substituted aniline to form a diarylamide, followed by the reduction of the nitro group to create a new reactive site for further elaboration.

Proposed Synthetic Pathway for a Hypothetical Diamide Agrochemical

Based on the synthesis of related diamide insecticides, a plausible synthetic route starting from a precursor to 4-bromo-3-nitrobenzamide is outlined below. This pathway illustrates the strategic use of the functional groups on the 4-bromo-3-nitrobenzoyl scaffold.

G A 4-Bromo-3-nitrobenzoic Acid C N-Aryl-4-bromo-3-nitrobenzamide (Diamide Precursor) A->C Amidation B Substituted Aniline (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) B->C D 3-Amino-N-aryl-4-bromobenzamide C->D Nitro Group Reduction F Hypothetical Diamide Agrochemical D->F Acylation E Acylating Agent (e.g., Benzoyl Chloride) E->F

Caption: Synthetic pathway for a hypothetical diamide insecticide.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving 4-bromo-3-nitrobenzamide and its precursors. These are based on established methods for analogous compounds and should be optimized for specific substrates.

Protocol 1: Synthesis of N-Aryl-4-bromo-3-nitrobenzamide (Amidation)

This protocol describes the formation of the core benzamide structure through the coupling of 4-bromo-3-nitrobenzoic acid with a substituted aniline.

Reaction Scheme:

G reactant1 4-Bromo-3-nitrobenzoic Acid product N-Aryl-4-bromo-3-nitrobenzamide reactant1->product Coupling Agent (e.g., SOCl2, EDCI/HOBt) Base (e.g., Pyridine, DIPEA) Solvent (e.g., DCM, DMF) reactant2 Substituted Aniline reactant2->product Coupling Agent (e.g., SOCl2, EDCI/HOBt) Base (e.g., Pyridine, DIPEA) Solvent (e.g., DCM, DMF) + + +->product Coupling Agent (e.g., SOCl2, EDCI/HOBt) Base (e.g., Pyridine, DIPEA) Solvent (e.g., DCM, DMF)

Caption: General amidation reaction scheme.

Materials:

  • 4-Bromo-3-nitrobenzoic acid

  • Substituted aniline (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline)

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC with HOBt

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure (using Thionyl Chloride):

  • To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the substituted aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative for similar reactions):

Reactant 1Reactant 2Coupling MethodSolventYield (%)Reference
2-Fluoro-3-nitrobenzoic acid2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)anilineAcyl chlorideTHF~34%[1]
Benzoic AcidBenzylamineBoric AcidToluene89%
Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in the N-aryl-4-bromo-3-nitrobenzamide to an amine, a crucial step for further functionalization.

Reaction Scheme:

G reactant N-Aryl-4-bromo-3-nitrobenzamide product 3-Amino-N-aryl-4-bromobenzamide reactant->product Reducing Agent (e.g., SnCl2·2H2O, Fe/HCl, H2/Pd-C) Solvent (e.g., Ethanol, Acetic Acid)

Caption: General nitro group reduction scheme.

Materials:

  • N-Aryl-4-bromo-3-nitrobenzamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol or Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure (using Stannous Chloride):

  • To a solution of the N-aryl-4-bromo-3-nitrobenzamide (1.0 eq) in ethanol, add stannous chloride dihydrate (3.0-5.0 eq).[1]

  • Add a catalytic amount of concentrated HCl.[1]

  • Heat the reaction mixture to reflux (around 60-80 °C) for 2-4 hours, monitoring by TLC.[1]

  • Cool the reaction mixture and pour it into water.

  • Adjust the pH to ~10 with a NaOH solution.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data (Representative for similar reactions):

Starting MaterialReducing AgentSolventYield (%)Reference
N-[2-Bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamideSnCl₂·2H₂OEthanolNot specified, but used in next step[1]
2-Fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamideFe/NH₄ClEthanol/WaterHigh

Experimental Workflow Visualization

The overall process from starting materials to a final agrochemical product can be visualized as follows:

G cluster_synthesis Synthesis of Intermediate cluster_reduction Key Transformation cluster_final Final Product Synthesis A Dissolve 4-Bromo-3-nitrobenzoic Acid in Anhydrous Solvent B Activate Carboxylic Acid (e.g., with SOCl2) A->B C React with Substituted Aniline B->C D Work-up and Purify N-Aryl-4-bromo-3-nitrobenzamide C->D E Dissolve Intermediate in Solvent D->E To Next Step F Add Reducing Agent (e.g., SnCl2) E->F G Heat to Reflux F->G H Work-up and Purify 3-Amino-N-aryl-4-bromobenzamide G->H I Dissolve Amino Intermediate H->I To Final Step J Acylate with Acyl Halide I->J K Final Work-up and Purification J->K L Characterization of Agrochemical K->L

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-3-nit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-3-nitrobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce 4-Bromo-3-nitrobenzamide?

A1: The most prevalent and effective method for synthesizing 4-bromo-3-nitrobenzamide is a two-step process. The first step involves the nitration of 4-bromobenzoic acid to yield 4-bromo-3-nitrobenzoic acid.[1][2][3] The subsequent step is the amidation of 4-bromo-3-nitrobenzoic acid, which is commonly achieved by converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by a reaction with ammonia.[4][5]

Q2: What are the critical parameters to control during the synthesis to ensure a high yield?

A2: To achieve a high yield, it is crucial to control several parameters. During the initial nitration step, maintaining a low temperature is critical to prevent over-nitration and other side reactions. For the amidation step via an acyl chloride, ensuring the complete removal of excess thionyl chloride is important before the addition of ammonia to avoid unwanted side reactions. The reaction temperature during amidation should also be carefully managed.

Q3: What are some common side reactions that can lower the yield of 4-Bromo-3-nitrobenzamide?

A3: In the amidation step, if the intermediate acyl chloride is not fully reacted with ammonia, the corresponding carboxylic acid can be regenerated upon aqueous workup, thus reducing the yield. Over-bromination during the initial synthesis of the precursor can lead to impurities that are difficult to remove.[6] Inadequate temperature control can also lead to the formation of undesired byproducts.

Q4: How can I purify the final 4-Bromo-3-nitrobenzamide product?

A4: Purification of 4-bromo-3-nitrobenzamide can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation with solvents of varying polarities. Washing the crude product with water can help remove any remaining inorganic salts.[5] For more challenging separations, column chromatography can be employed.

Troubleshooting Guides

Issue 1: Low Yield of 4-Bromo-3-nitrobenzamide

Q: I am experiencing a low yield in my 4-Bromo-3-nitrobenzamide synthesis. What are the potential causes and how can I address them?

A: Low yields can stem from several factors throughout the synthesis. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Acyl Chloride Formation The conversion of 4-bromo-3-nitrobenzoic acid to its acyl chloride may be incomplete.Ensure an adequate excess of thionyl chloride is used and that the reaction is allowed to proceed for a sufficient duration, typically with heating under reflux.[7][8] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
Hydrolysis of Acyl Chloride The intermediate acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.All glassware should be thoroughly dried, and the reaction should be conducted under anhydrous conditions, for instance, under a nitrogen or argon atmosphere.
Loss of Product During Workup The product may have some solubility in the aqueous phase during washing steps.Minimize the volume of water used for washing the crude product. Ensure the pH of the aqueous phase is neutral or slightly basic to minimize the solubility of the amide.
Incomplete Reaction with Ammonia The reaction between the acyl chloride and ammonia may not have gone to completion.Ensure a sufficient excess of ammonia is used. The addition of ammonia should be done at a controlled temperature, typically starting at a low temperature (e.g., 0 °C) and allowing it to warm to room temperature.

low_yield_troubleshooting start Low Yield of 4-Bromo-3-nitrobenzamide check_acyl_chloride Check Acyl Chloride Formation (e.g., IR of crude acyl chloride) start->check_acyl_chloride incomplete_acyl Incomplete Reaction check_acyl_chloride->incomplete_acyl increase_socl2 Increase SOCl₂ excess and/or reaction time incomplete_acyl->increase_socl2 Yes check_hydrolysis Check for Hydrolysis (presence of starting acid) incomplete_acyl->check_hydrolysis No increase_socl2->check_acyl_chloride hydrolysis_present Hydrolysis Occurred check_hydrolysis->hydrolysis_present dry_conditions Ensure Anhydrous Conditions (dry glassware, inert atmosphere) hydrolysis_present->dry_conditions Yes check_workup Review Workup Procedure hydrolysis_present->check_workup No dry_conditions->check_acyl_chloride product_loss Product Loss During Workup check_workup->product_loss optimize_workup Optimize Workup (minimize washing, control pH) product_loss->optimize_workup Yes check_ammonia_reaction Check Reaction with Ammonia product_loss->check_ammonia_reaction No optimize_workup->check_workup incomplete_amidation Incomplete Amidation check_ammonia_reaction->incomplete_amidation optimize_ammonia Optimize Ammonia Addition (excess ammonia, temperature control) incomplete_amidation->optimize_ammonia Yes end Improved Yield incomplete_amidation->end No optimize_ammonia->check_ammonia_reaction

Caption: A step-by-step workflow for the synthesis of 4-Bromo-3-nitrobenzamide.

References

Optimization

Technical Support Center: 4-Bromo-3-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzamide. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 4-Bromo-3-nitrobenzamide?

A1: Common impurities in 4-Bromo-3-nitrobenzamide can originate from the synthetic route, which typically involves the nitration of 4-bromobenzoic acid followed by amidation. Potential impurities include:

  • Unreacted Starting Material: 4-Bromo-3-nitrobenzoic acid may be present if the amidation reaction does not go to completion.

  • Isomeric Impurities: Positional isomers such as 2-Bromo-5-nitrobenzamide or 4-Bromo-2-nitrobenzamide can be formed as minor byproducts during the nitration step.

  • Over-nitrated Species: Dinitro-bromo-benzoic acid derivatives could be formed if the nitration conditions are too harsh.

  • Hydrolysis Product: The primary impurity could be the starting material, 4-Bromo-3-nitrobenzoic acid, formed by the hydrolysis of the amide product.[1][2][3]

  • Related Synthesis Intermediates: Other related compounds used in similar syntheses, such as 4-Bromo-3-nitrobenzaldehyde, could be potential contaminants if proper cleaning procedures are not followed between campaigns in a multi-purpose manufacturing plant.[4][5]

Q2: How can I identify impurities in my sample of 4-Bromo-3-nitrobenzamide?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A typical method would use a C18 column with a gradient of water and acetonitrile.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weight of unknown impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities and can provide both separation and identification.

Q3: What are the typical storage conditions for 4-Bromo-3-nitrobenzamide to minimize degradation?

A3: To ensure the stability of 4-Bromo-3-nitrobenzamide, it should be stored in a cool, dry place, away from light. The recommended storage temperature is typically between 2-8°C.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Troubleshooting Guides

Issue 1: High Levels of 4-Bromo-3-nitrobenzoic Acid Detected
  • Possible Cause 1: Incomplete Amidation Reaction.

    • Troubleshooting Step: Ensure that the activating agent for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) is fresh and used in the correct stoichiometric amount. Check the reaction time and temperature to ensure they are sufficient for the reaction to go to completion.

  • Possible Cause 2: Hydrolysis of the Product.

    • Troubleshooting Step: During work-up and purification, avoid prolonged exposure to acidic or basic aqueous conditions, which can hydrolyze the amide back to the carboxylic acid. Ensure that any solvents used for purification are anhydrous.

Issue 2: Presence of Isomeric Impurities
  • Possible Cause: Non-selective Nitration.

    • Troubleshooting Step: The nitration of 4-bromobenzoic acid is a critical step.[3][6][7] Control the reaction temperature carefully, as higher temperatures can lead to the formation of undesired isomers. The rate of addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) should also be controlled to maintain a consistent reaction temperature.

  • Purification Step: If isomeric impurities are present, they can often be removed by recrystallization from a suitable solvent system. Experiment with different solvents to find one that provides good separation.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities and their hypothetical levels in a typical batch of 4-Bromo-3-nitrobenzamide. Actual levels can vary depending on the synthetic route and purification process.

Impurity NameChemical StructureTypical Specification Limit (%)
4-Bromo-3-nitrobenzoic acidC₇H₄BrNO₄≤ 0.5
4-Bromo-2-nitrobenzamideC₇H₅BrN₂O₃≤ 0.2
2-Bromo-5-nitrobenzamideC₇H₅BrN₂O₃≤ 0.2

Experimental Protocols

Synthesis of 4-Bromo-3-nitrobenzamide from 4-Bromo-3-nitrobenzoic Acid

This protocol describes the conversion of 4-Bromo-3-nitrobenzoic acid to 4-Bromo-3-nitrobenzamide using thionyl chloride and ammonia.

Materials:

  • 4-Bromo-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonia (aqueous solution, 28-30%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-3-nitrobenzoic acid (1 equivalent) in toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in dichloromethane. In a separate flask, cool an aqueous solution of ammonia to 0-5°C. Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Work-up: Continue stirring for 1-2 hours at room temperature. Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-3-nitrobenzamide.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 4-Bromo-3-nitrobenzamide 4-Bromobenzoic_acid 4-Bromobenzoic Acid 4-Bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic Acid 4-Bromobenzoic_acid->4-Bromo-3-nitrobenzoic_acid HNO₃, H₂SO₄ 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzoic_acid->4-Bromo-3-nitrobenzamide 1. SOCl₂ 2. NH₃

Caption: Synthetic pathway of 4-Bromo-3-nitrobenzamide.

Troubleshooting_Workflow cluster_1 Troubleshooting Impurities start High Impurity Level Detected impurity_id Identify Impurity (HPLC, LC-MS) start->impurity_id is_starting_material Is it 4-Bromo-3-nitrobenzoic acid? impurity_id->is_starting_material is_isomer Is it an Isomer? is_starting_material->is_isomer No check_amidation Check Amidation Reaction Conditions (Reagents, Time, Temp) is_starting_material->check_amidation Yes check_nitration Check Nitration Reaction Conditions (Temp, Addition Rate) is_isomer->check_nitration Yes recrystallize Recrystallize Product is_isomer->recrystallize No check_hydrolysis Check Work-up for Hydrolysis check_amidation->check_hydrolysis check_hydrolysis->recrystallize check_nitration->recrystallize end Pure Product recrystallize->end

Caption: Troubleshooting workflow for impurities.

References

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-nitrobenzamide

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 4-Bromo-3-nitrobenzamide. Below you will find troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 4-Bromo-3-nitrobenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Bromo-3-nitrobenzamide?

A1: The impurity profile of crude 4-Bromo-3-nitrobenzamide largely depends on its synthetic route. A common synthesis involves the amidation of 4-bromo-3-nitrobenzoic acid. Therefore, potential impurities include:

  • Unreacted Starting Material: 4-Bromo-3-nitrobenzoic acid.

  • Side-Reaction Products: Isomeric nitrobenzamides or products from over-nitration if the synthesis started from a less substituted precursor.

  • Reagent Residues: Any remaining coupling agents or solvents used in the amidation reaction.

Q2: Which purification techniques are most effective for 4-Bromo-3-nitrobenzamide?

A2: The two primary and most effective methods for purifying 4-Bromo-3-nitrobenzamide are recrystallization and column chromatography. The choice between them depends on the impurity profile, the quantity of the crude product, and the desired final purity.

Q3: How can I assess the purity of my 4-Bromo-3-nitrobenzamide sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for 4-Bromo-3-nitrobenzoic acid, a potential starting material, is 202-204 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify and quantify impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough, or you have not added a sufficient volume.

  • Solution: Gradually add more solvent in small portions while heating. If the compound still does not dissolve, a more polar solvent or a solvent mixture may be required. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[2]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or it is supersaturated and requires nucleation.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.

    • Seeding: Add a tiny crystal of pure 4-Bromo-3-nitrobenzamide to the solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or it is cooling too rapidly. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as an oil.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Consider a preliminary purification step like a simple filtration through a plug of silica gel to remove some impurities before recrystallization.

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent (mobile phase) system is not optimal.

  • Solution: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the stationary phase (silica gel).

  • Solution: Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of methanol to the eluent can be effective.

Problem 3: Tailing of the product peak.

  • Possible Cause: The compound may have acidic or basic properties, leading to strong interactions with the silica gel.

  • Solution: For acidic compounds, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of a volatile base (e.g., 0.5-1% triethylamine) can be beneficial.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of 4-Bromo-3-nitrobenzamide

Solvent/Solvent SystemPolaritySuitabilityNotes
EthanolPolarGoodOften effective for aromatic amides.
AcetonePolarGoodAnother good option for polar compounds.
AcetonitrilePolarGoodCan provide very pure crystals.
Ethyl Acetate/HexanesMediumModerateA mixed solvent system can be optimized for better results.
Ethanol/WaterPolarGoodThe addition of water as an anti-solvent can induce crystallization.

Table 2: Typical Column Chromatography Parameters for 4-Bromo-3-nitrobenzamide

ParameterRecommendation
Stationary Phase Silica Gel (60-120 or 100-200 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., starting with 9:1, gradually increasing to 1:1)
Rf Target on TLC 0.2 - 0.4

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-3-nitrobenzamide. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Use TLC to determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for 4-Bromo-3-nitrobenzamide.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-3-nitrobenzamide.

Mandatory Visualization

experimental_workflow_recrystallization start Crude 4-Bromo-3-nitrobenzamide dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure 4-Bromo-3-nitrobenzamide dry->pure_product

Caption: A general workflow for the purification of 4-Bromo-3-nitrobenzamide by recrystallization.

experimental_workflow_column_chromatography start Crude 4-Bromo-3-nitrobenzamide prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotovap) combine_pure->remove_solvent pure_product Pure 4-Bromo-3-nitrobenzamide remove_solvent->pure_product

Caption: A step-by-step workflow for the purification of 4-Bromo-3-nitrobenzamide using column chromatography.

References

Optimization

Technical Support Center: Synthesis of 4-Bromo-3-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-nitrobenzamide. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 4-Bromo-3-nitrobenzamide?

A1: The most common and efficient method for synthesizing 4-Bromo-3-nitrobenzamide is a two-step process. First, the starting material, 4-Bromo-3-nitrobenzoic acid, is converted to its more reactive acid chloride derivative, 4-Bromo-3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). In the second step, the freshly prepared acid chloride is reacted with ammonia (NH₃) to yield the desired 4-Bromo-3-nitrobenzamide.

Q2: What are the most common side reactions and impurities I should be aware of during the synthesis of 4-Bromo-3-nitrobenzamide?

A2: Several side reactions can occur, leading to impurities in your final product. The most common include:

  • Unreacted Starting Material: Incomplete conversion of 4-Bromo-3-nitrobenzoic acid to the acid chloride or incomplete reaction of the acid chloride with ammonia will result in the presence of the starting carboxylic acid in your crude product.

  • Hydrolysis: 4-Bromo-3-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture present in the reaction setup can convert the acid chloride back to 4-Bromo-3-nitrobenzoic acid. Similarly, the final product, 4-bromo-3-nitrobenzamide, can undergo hydrolysis to the carboxylic acid under acidic or basic conditions, especially during workup or purification.

  • Over-reaction with Ammonia: While the primary reaction is the formation of the amide, it is possible for the initially formed amide to react further under certain conditions, though this is less common for primary amides.

  • Impurities from Thionyl Chloride Reaction: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1] Residual thionyl chloride or these acidic byproducts can complicate the subsequent amidation step if not properly removed.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in the synthesis of 4-Bromo-3-nitrobenzamide can often be attributed to several factors:

  • Moisture: The presence of water in your solvents or on your glassware is a primary culprit, as it will hydrolyze the reactive 4-Bromo-3-nitrobenzoyl chloride intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the acid chloride may be incomplete. This can be due to insufficient thionyl chloride or inadequate reaction time and temperature.

  • Loss during Workup: The product may be partially lost during the workup and extraction phases. Ensure proper pH adjustment and use appropriate solvents to minimize solubility losses.

  • Sub-optimal Reaction Conditions: The temperature and reaction time for both the acid chloride formation and the subsequent amidation are critical. Deviations from the optimal conditions can lead to incomplete reactions or the formation of side products.

Q4: How can I effectively purify the crude 4-Bromo-3-nitrobenzamide?

A4: The primary methods for purifying 4-Bromo-3-nitrobenzamide are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially unreacted starting material. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for aromatic amides include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the desired amide from less polar impurities and more polar starting material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-Bromo-3-nitrobenzamide.

Problem Possible Cause Suggested Solution
Reaction mixture turns dark or tarry Decomposition of starting materials or product due to high temperatures.Monitor the reaction temperature carefully, especially during the addition of thionyl chloride, which can be exothermic. Use an ice bath to control the temperature if necessary.
Product "oils out" during recrystallization The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, consider a preliminary purification by column chromatography.
Multiple spots on TLC after reaction Incomplete reaction or formation of side products.Monitor the reaction progress by TLC until the starting material is consumed. If multiple products are observed, column chromatography will be necessary for purification.
Product is insoluble in common organic solvents The product may have precipitated out of solution.4-Bromo-3-nitrobenzamide is a solid with limited solubility in some non-polar solvents. Try more polar solvents like ethyl acetate, acetone, or warm ethanol for dissolution during workup and purification.
Amide product hydrolyzes back to the carboxylic acid Presence of acid or base during workup or storage.Neutralize the reaction mixture carefully during workup. Ensure the final product is washed and dried thoroughly to remove any residual acid or base. Store the purified product in a dry, neutral environment.

Experimental Protocols

Synthesis of 4-Bromo-3-nitrobenzoyl chloride

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-Bromo-3-nitrobenzoic acid.

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) to the flask (typically 2-3 equivalents).

  • Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 4-Bromo-3-nitrobenzoyl chloride as an oil or solid.

Synthesis of 4-Bromo-3-nitrobenzamide from 4-Bromo-3-nitrobenzoyl chloride

  • Dissolve the crude 4-Bromo-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF in a dry flask.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Quench the reaction by adding water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and a small amount of cold organic solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Dry the crude product under vacuum.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Side Reactions 4-Bromo-3-nitrobenzoic_acid 4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoyl_chloride 4-Bromo-3-nitrobenzoyl Chloride 4-Bromo-3-nitrobenzoic_acid->4-Bromo-3-nitrobenzoyl_chloride Reflux SOCl2 SOCl₂ SOCl2->4-Bromo-3-nitrobenzoyl_chloride Byproducts1 SO₂ + HCl 4-Bromo-3-nitrobenzoyl_chloride->Byproducts1 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide (Product) 4-Bromo-3-nitrobenzoyl_chloride->4-Bromo-3-nitrobenzamide Hydrolysis_Product 4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoyl_chloride->Hydrolysis_Product Hydrolysis Ammonia NH₃ Ammonia->4-Bromo-3-nitrobenzamide HCl_byproduct HCl 4-Bromo-3-nitrobenzamide->HCl_byproduct Water H₂O (Moisture) Water->Hydrolysis_Product Troubleshooting_Workflow Start Crude Product Obtained Check_Purity Assess Purity (TLC/¹H NMR) Start->Check_Purity Is_Pure Is Purity > 95%? Check_Purity->Is_Pure Troubleshoot_Column Troubleshoot Column (e.g., adjust eluent polarity) Check_Purity->Troubleshoot_Column If separation is poor Purification_Needed Purification Required Is_Pure->Purification_Needed No Final_Product Pure 4-Bromo-3-nitrobenzamide Is_Pure->Final_Product Yes Recrystallization Attempt Recrystallization Purification_Needed->Recrystallization Recrystallization_Success Successful? Recrystallization->Recrystallization_Success Recrystallization_Success->Check_Purity Yes Column_Chromatography Perform Column Chromatography Recrystallization_Success->Column_Chromatography If still impure Troubleshoot_Recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) Recrystallization_Success->Troubleshoot_Recrystallization No Column_Chromatography->Check_Purity Troubleshoot_Recrystallization->Recrystallization Troubleshoot_Column->Column_Chromatography

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-nitrobenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-3-nitrobenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-bromo-3-nitrobenzamide, primarily focusing on the amidation of 4-bromo-3-nitrobenzoic acid.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Incomplete activation of the carboxylic acid. When using coupling reagents, increase the equivalents (1.1-1.5 eq). For thionyl chloride, ensure it is fresh and the reaction is refluxed adequately.
Poor nucleophilicity of the ammonia source. Use a concentrated source of ammonia (e.g., ammonium hydroxide) or anhydrous ammonia gas.
Hydrolysis of the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents, especially when using thionyl chloride or coupling reagents.[1]
Sub-optimal reaction temperature. For the thionyl chloride method, ensure the reaction is heated to reflux. For coupling reagents, the reaction can often be run at 0 °C to room temperature; consider a gradual increase in temperature while monitoring the reaction.

Issue 2: Formation of Significant Impurities

Potential Cause Recommended Solution
Side reactions involving the nitro group. The electron-withdrawing nature of the nitro group can activate the aromatic ring to nucleophilic attack. It is crucial to use mild reaction conditions and avoid excessively high temperatures or strong nucleophiles other than the intended ammonia source.
Formation of N-acylurea byproduct (with carbodiimide coupling reagents like EDC). Add an activating agent like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress this side reaction.
Guanidinylation of the amine (with uronium/aminium reagents like HATU). This is a known side reaction where the coupling reagent reacts directly with the amine.[1] Use a slight excess of the carboxylic acid relative to the coupling reagent and ensure the carboxylic acid is fully dissolved and pre-activated before adding the ammonia source.[1]
Unreacted starting material. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an oil and does not precipitate. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider using a seed crystal of the pure product.
Poor separation from byproducts during chromatography. Experiment with different solvent systems of varying polarity. A co-spot on a TLC plate can help in differentiating the product from starting material.
Product "oils out" during recrystallization. This can happen if the solution is too concentrated or cooled too quickly. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No crystal formation upon cooling during recrystallization. The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4-bromo-3-nitrobenzamide from 4-bromo-3-nitrobenzoic acid?

A1: The two most common methods are:

  • Activation with Thionyl Chloride: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia or ammonium hydroxide.[2]

  • Using Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are used to activate the carboxylic acid, which then reacts with an ammonia source.

Q2: How does the presence of the bromo and nitro groups affect the amidation reaction?

A2: The bromo group is generally stable under standard amide coupling conditions.[1] The strong electron-withdrawing nitro group can make the carboxylic acid slightly more reactive but also activates the aromatic ring, potentially leading to side reactions under harsh conditions. Therefore, mild reaction conditions are generally preferred.

Q3: What is a suitable solvent for the recrystallization of 4-bromo-3-nitrobenzamide?

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-bromo-3-nitrobenzoic acid) from the product (4-bromo-3-nitrobenzamide). The product, being an amide, is typically more polar than the corresponding carboxylic acid. Visualization can be done under a UV lamp.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Amidation Reactions *

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDCHOBtDIPEADMF1285
HATUNoneDIPEADMF295
T3P®NonePyridineEtOAc492

*Data is representative for the amidation of the related compound 4-amino-3-bromobenzoic acid and may vary for 4-bromo-3-nitrobenzoic acid.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-nitrobenzamide using Thionyl Chloride

  • In a round-bottom flask, suspend 4-bromo-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add a concentrated solution of ammonium hydroxide with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-3-nitrobenzamide by recrystallization.

Protocol 2: Synthesis of 4-bromo-3-nitrobenzamide using HATU

  • To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Slowly add a concentrated solution of ammonium hydroxide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_thionyl_chloride Method 1: Thionyl Chloride cluster_coupling_reagent Method 2: Coupling Reagent (e.g., HATU) A1 4-Bromo-3-nitrobenzoic acid + SOCl₂ B1 Reflux A1->B1 C1 Remove excess SOCl₂ B1->C1 D1 Dissolve in anhydrous solvent C1->D1 E1 Add NH₄OH at 0°C D1->E1 F1 Work-up and Purification E1->F1 A2 4-Bromo-3-nitrobenzoic acid + DIPEA in DMF B2 Cool to 0°C A2->B2 C2 Add HATU (Pre-activation) B2->C2 D2 Add NH₄OH C2->D2 E2 Stir at RT D2->E2 F2 Work-up and Purification E2->F2

Caption: Experimental workflows for the synthesis of 4-bromo-3-nitrobenzamide.

troubleshooting_workflow Start Low Yield of 4-Bromo-3-nitrobenzamide Q1 Is starting material consumed? (Check TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Action1 Increase reaction time/temperature A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Optimize reaction conditions (milder reagents, lower temp). Consider side reaction specific solutions (e.g., add HOBt for EDC). A2_Yes->Action2 Action3 Review work-up and purification steps for product loss. A2_No->Action3

Caption: Troubleshooting workflow for low reaction yield.

References

Optimization

Troubleshooting low yield in 4-Bromo-3-nitrobenzamide coupling reactions

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during coupling reactions with 4-bromo-3-nitrobenzamide. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during coupling reactions with 4-bromo-3-nitrobenzamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your synthetic strategies for both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my coupling reaction with 4-bromo-3-nitrobenzamide?

A1: Low yields with 4-bromo-3-nitrobenzamide, an electron-deficient aryl bromide, can stem from several factors. The strong electron-withdrawing effects of the nitro and amide groups make the C-Br bond susceptible to oxidative addition, but can also promote side reactions. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and competing side reactions like hydrodehalogenation or protodeboronation (in Suzuki coupling).[1] Careful optimization of the catalyst system, base, and solvent is crucial for this substrate.

Q2: How do the nitro and amide groups on 4-bromo-3-nitrobenzamide affect the coupling reaction?

A2: The electron-withdrawing nature of the nitro and amide groups activates the aryl bromide towards oxidative addition in the catalytic cycle. However, these groups also present challenges. The nitro group can be incompatible with strongly basic conditions, potentially leading to undesired side reactions.[2] The amide group's nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, the choice of ligands and reaction conditions must accommodate these electronic properties.

Q3: What are the most common side reactions to expect with 4-bromo-3-nitrobenzamide?

A3: For Suzuki-Miyaura couplings, common side reactions include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.

  • Homocoupling: Dimerization of the boronic acid or the aryl bromide.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.[1]

For Buchwald-Hartwig aminations, be aware of:

  • Hydrodehalogenation: A significant side reaction, especially with electron-deficient aryl halides.[3]

  • Catalyst poisoning: The nitro group can potentially interfere with the catalyst's activity.[2]

Q4: Which type of palladium catalyst and ligand is generally recommended for this substrate?

A4: For both Suzuki and Buchwald-Hartwig reactions with electron-deficient aryl halides like 4-bromo-3-nitrobenzamide, palladium catalysts paired with bulky, electron-rich phosphine ligands are often the most effective. Ligands such as XPhos, SPhos, and BrettPhos have shown success in similar challenging couplings by promoting the desired reductive elimination step and preventing catalyst deactivation.[4][5] Using a pre-catalyst, which is more stable and provides a reliable source of the active Pd(0) species, is also highly recommended.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing a low conversion of 4-bromo-3-nitrobenzamide, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inactive Catalyst • Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. • Consider using a more robust pre-catalyst (e.g., a G3 or G4 palladacycle).
Inappropriate Base • For Suzuki coupling, screen milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] • For Buchwald-Hartwig, if using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or an organic base like DBU to avoid decomposition of the nitro-containing substrate.[2][6]
Suboptimal Ligand • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). The optimal ligand can be highly substrate-specific.[4]
Poor Solubility • Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., toluene/dioxane, THF/water for Suzuki).
Insufficient Temperature • Gradually increase the reaction temperature. Electron-deficient substrates may require higher temperatures to achieve reasonable reaction rates. However, be cautious of potential decomposition at very high temperatures.
Oxygen Contamination • Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols & Data

Representative Protocol 1: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide

This protocol is a general starting point and will likely require optimization for 4-bromo-3-nitrobenzamide.

Materials:

  • 4-Bromo-3-nitrobenzamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.2 - 2 times the palladium mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-nitrobenzamide, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate flask, prepare a solution of the palladium catalyst and ligand in the degassed solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Table 1: Typical Conditions for Suzuki Coupling of Electron-Deficient Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromonitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
4-BromobenzonitrilePd₂(dba)₃ (1.5)t-Bu₃P (3)K₃PO₄ (2)Dioxane801692
Methyl 4-bromobenzoatePd(OAc)₂ (1)P(Cy)₃ (2)K₃PO₄ (2)Toluene100298

Note: This data is compiled from literature on analogous substrates and serves as a reference for optimization.

Representative Protocol 2: Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide

This protocol is a general starting point and should be optimized for 4-bromo-3-nitrobenzamide.

Materials:

  • 4-Bromo-3-nitrobenzamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, base, 4-bromo-3-nitrobenzamide, and a stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8][9]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Aryl HalideAmineCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
4-ChloronitrobenzeneAnilinePd(OAc)₂ (2)BrettPhosNaOtBu (1.2)Toluene10095
2-BromopyridineMorpholineXPhos Pd G3 (2)-K₂CO₃ (2)t-AmylOH11091
4-BromobenzonitrileBenzamidePd₂(dba)₃ (2.5)XantPhosDBU (2)Toluene10085

Note: This data is compiled from literature on analogous substrates and serves as a reference for optimization.[6]

Visual Guides

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination HNR'R'' Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with 4-Bromo-3-nitrobenzamide check_conversion Is starting material consumed? start->check_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Reaction Time check_conversion->optimize_conditions No check_side_products Analyze for Side Products: - Protodeboronation - Homocoupling - Hydrodehalogenation check_conversion->check_side_products Yes check_catalyst Evaluate Catalyst System: - Use Fresh Catalyst/Ligand - Screen Different Ligands - Use a Pre-catalyst optimize_conditions->check_catalyst check_base Re-evaluate Base: - Screen Alternative Bases (K₃PO₄, Cs₂CO₃ for Suzuki) (Weaker base for Buchwald) - Check Base Purity check_catalyst->check_base check_base->start Re-run Reaction mitigate_side_reactions Mitigate Side Reactions: - Rigorous Degassing - Use Anhydrous Solvents - Adjust Base/Temperature check_side_products->mitigate_side_reactions Yes success Improved Yield check_side_products->success No mitigate_side_reactions->success caption Troubleshooting Low Yield

Caption: Troubleshooting Low Yield

References

Troubleshooting

Minimizing byproduct formation with 4-Bromo-3-nitrobenzamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzamide. Our aim is to he...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzamide. Our aim is to help you minimize byproduct formation and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 4-Bromo-3-nitrobenzamide?

A1: 4-Bromo-3-nitrobenzamide is a versatile intermediate. The most common reactions involve the selective reduction of the nitro group to an amine, which is a key step in the synthesis of various pharmaceutical compounds and heterocyclic structures. Other reactions may include nucleophilic aromatic substitution of the bromine atom, although this is less common due to the deactivating effect of the nitro and amide groups.

Q2: What are the primary byproducts observed in reactions involving 4-Bromo-3-nitrobenzamide?

A2: The primary byproducts typically arise from three main side reactions:

  • Dehalogenation: Loss of the bromine atom to yield 3-nitrobenzamide. This is particularly common during catalytic hydrogenation for nitro group reduction.[1][2][3]

  • Hydrolysis: Conversion of the benzamide group to a carboxylic acid, resulting in the formation of 4-Bromo-3-nitrobenzoic acid.[4] This can occur under strong acidic or basic conditions, especially at elevated temperatures.

  • Incomplete Reduction: During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can be formed.

Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[2] Using an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product and byproducts. For more quantitative analysis and to identify specific byproducts, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with 4-Bromo-3-nitrobenzamide.

Problem Potential Cause Recommended Solution
Significant dehalogenation (loss of bromine) during nitro group reduction. The catalyst used (e.g., Palladium on carbon) is too active and promotes hydrodebromination.[1][3]Use a less active catalyst such as Raney Nickel or control the reaction conditions carefully (e.g., lower hydrogen pressure, shorter reaction time).[2][3] Transfer hydrogenation methods can also offer better selectivity.[2]
Formation of 4-Bromo-3-nitrobenzoic acid as a byproduct. The reaction conditions are too harsh (high temperature, strong acid, or base), leading to hydrolysis of the amide.[4]Perform the reaction under milder pH and temperature conditions. If acidic or basic conditions are necessary, consider protecting the amide group or using a shorter reaction time.
Incomplete reduction of the nitro group. Insufficient reducing agent, deactivated catalyst, or inadequate reaction time.Ensure the correct stoichiometry of the reducing agent. If using a catalyst, ensure it is fresh and active. Monitor the reaction by TLC until the starting material is fully consumed.[2]
Poor yield of the desired product. This could be due to a combination of the issues above, or other factors such as suboptimal reaction temperature or solvent.Systematically optimize the reaction parameters, including temperature, solvent, and reaction time. A small-scale screening of conditions can be beneficial.

Experimental Protocols

Protocol: Selective Reduction of the Nitro Group in 4-Bromo-3-nitrobenzamide

This protocol focuses on minimizing dehalogenation by using a selective catalytic hydrogenation method.

Materials:

  • 4-Bromo-3-nitrobenzamide

  • Raney Nickel (50% slurry in water)

  • Ethanol (or other suitable solvent)

  • Hydrazine monohydrate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 4-Bromo-3-nitrobenzamide (1 equivalent) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the suspension under an inert atmosphere.

  • Heat the mixture to a gentle reflux (around 50-60 °C).

  • Slowly add hydrazine monohydrate (2-3 equivalents) dropwise to the reaction mixture. Be cautious as the reaction can be exothermic.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-amino-3-bromobenzamide.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 4-Bromo-3-nitrobenzamide in Ethanol add_catalyst Add Raney Nickel (under inert atmosphere) start->add_catalyst heat Heat to 50-60°C add_catalyst->heat add_hydrazine Add Hydrazine Monohydrate (dropwise) heat->add_hydrazine monitor Monitor by TLC add_hydrazine->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify

Caption: Workflow for selective nitro reduction.

logical_relationship cluster_main Desired Reaction cluster_byproducts Potential Byproducts start 4-Bromo-3-nitrobenzamide product 4-Amino-3-bromobenzamide start->product Nitro Reduction dehalogenation 3-Nitrobenzamide start->dehalogenation Dehalogenation hydrolysis 4-Bromo-3-nitrobenzoic acid start->hydrolysis Hydrolysis

Caption: Byproduct formation pathways.

References

Optimization

Stability of 4-Bromo-3-nitrobenzamide under acidic conditions

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-Bromo-3-nitrobenzamide under acidic conditions. This resource is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-Bromo-3-nitrobenzamide under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Bromo-3-nitrobenzamide in acidic solutions?

A1: 4-Bromo-3-nitrobenzamide, like other aromatic amides, is susceptible to hydrolysis under acidic conditions, especially when heated.[1] The reaction involves the cleavage of the amide bond to yield 4-bromo-3-nitrobenzoic acid and an ammonium salt.[2] The presence of electron-withdrawing groups, such as the nitro group on the benzene ring, can influence the rate of hydrolysis.

Q2: What is the primary degradation product of 4-Bromo-3-nitrobenzamide under acidic conditions?

A2: The primary degradation product is 4-bromo-3-nitrobenzoic acid, formed through the acid-catalyzed hydrolysis of the amide bond.

Q3: What factors can influence the rate of degradation of 4-Bromo-3-nitrobenzamide in an acidic medium?

A3: Several factors can affect the degradation rate:

  • Acid Strength and Concentration: Higher acid concentrations and lower pH values generally accelerate the rate of hydrolysis.

  • Temperature: Increased temperature significantly increases the reaction rate.

  • Solvent: While aqueous solutions are the primary medium for hydrolysis, the presence of co-solvents can alter the stability.[3]

  • Reaction Time: The extent of degradation will increase with prolonged exposure to acidic conditions.

Q4: How can I monitor the degradation of 4-Bromo-3-nitrobenzamide during my experiment?

A4: The most common method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector.[4] This technique allows for the separation and quantification of the parent compound (4-Bromo-3-nitrobenzamide) and its degradation product (4-bromo-3-nitrobenzoic acid).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of 4-Bromo-3-nitrobenzamide. The acidic conditions (pH, temperature) are too harsh.Reduce the acid concentration, lower the reaction temperature, or decrease the incubation time. Consider preparing fresh acidic solutions to ensure accurate pH.
Poor mass balance in HPLC analysis (sum of parent and degradant is less than 100%). Formation of secondary, unmonitored degradation products. The analytical method is not stability-indicating.Re-evaluate the analytical method to ensure it can separate all potential degradation products.[4] Consider using a broader-spectrum detector or different chromatographic conditions. Forced degradation studies can help identify all potential degradation products.[5][6][7]
Precipitation observed in the reaction mixture. The degradation product, 4-bromo-3-nitrobenzoic acid, may have lower solubility in the reaction medium compared to the starting material.Adjust the solvent composition by adding a suitable co-solvent to improve the solubility of all components. Ensure the concentration of the starting material is within its solubility limit under the experimental conditions.
Inconsistent degradation profiles between experimental runs. Variability in experimental parameters such as temperature, pH, or initial concentration.Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess variability.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on 4-Bromo-3-nitrobenzamide under various acidic conditions.

Condition Time (hours) 4-Bromo-3-nitrobenzamide Remaining (%) 4-bromo-3-nitrobenzoic acid Formed (%)
0.1 M HCl, 25°C2498.51.4
4897.12.8
7295.84.1
0.1 M HCl, 60°C685.214.7
1272.527.3
2455.943.9
1 M HCl, 60°C278.321.5
461.838.0
840.159.7

Experimental Protocols

Protocol for Forced Degradation Study of 4-Bromo-3-nitrobenzamide under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-3-nitrobenzamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vessels.

    • Add the acidic solution (e.g., 0.1 M HCl or 1 M HCl) to achieve the desired final concentration of the drug substance.

    • Incubate the samples at the specified temperatures (e.g., 25°C and 60°C).

    • Protect samples from light if photostability is not the object of the study.

  • Sample Collection and Quenching:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the sample.

    • Neutralize the sample by adding a stoichiometric equivalent of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the sample to an appropriate concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating 4-Bromo-3-nitrobenzamide from its degradation product, 4-bromo-3-nitrobenzoic acid.

    • Quantify the amounts of the parent compound and the degradation product by comparing the peak areas to those of a standard solution.

  • Data Analysis:

    • Calculate the percentage of the remaining 4-Bromo-3-nitrobenzamide and the percentage of the formed 4-bromo-3-nitrobenzoic acid at each time point.

    • Plot the degradation profile to determine the rate of degradation.

Visualizations

degradation_pathway 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide C₇H₅BrN₂O₃ Transition_State Protonated Intermediate 4-Bromo-3-nitrobenzamide->Transition_State + H₃O⁺ Degradation_Product 4-bromo-3-nitrobenzoic acid C₇H₄BrNO₄ Transition_State->Degradation_Product + H₂O Byproduct Ammonium ion NH₄⁺ Transition_State->Byproduct

Caption: Acid-catalyzed hydrolysis of 4-Bromo-3-nitrobenzamide.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Incubation Incubate at Controlled Temperature (e.g., 60°C) Stock_Solution->Incubation Acidic_Media Prepare Acidic Media (e.g., 0.1 M HCl) Acidic_Media->Incubation Sampling Sample at Time Points Incubation->Sampling t = 0, 6, 12... hrs Quenching Neutralize to Stop Reaction Sampling->Quenching HPLC Analyze by HPLC Quenching->HPLC Data_Analysis Quantify and Plot Data HPLC->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Troubleshooting

Challenges in the scale-up of 4-Bromo-3-nitrobenzamide production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 4-Bromo-3-nitrobenzamide production. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 4-Bromo-3-nitrobenzamide production. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial-scale production of 4-Bromo-3-nitrobenzamide?

A1: The most prevalent and economically viable route for large-scale synthesis is a two-step process. The first step involves the nitration of 4-bromobenzoic acid to form the intermediate 4-bromo-3-nitrobenzoic acid.[1][2] This is followed by the amidation of the carboxylic acid group to yield the final product, 4-Bromo-3-nitrobenzamide.

Q2: What are the critical safety precautions to consider during the nitration step at scale?

A2: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety protocols to prevent thermal runaway.[3][4] Key precautions include:

  • Use of appropriate personal protective equipment (PPE): This includes acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[5]

  • Controlled reagent addition: The nitrating mixture (typically a combination of nitric acid and sulfuric acid) should be added slowly to the solution of 4-bromobenzoic acid while carefully monitoring the internal temperature.[6]

  • Effective temperature control: The reaction should be carried out in a vessel with adequate cooling capacity to maintain the desired temperature range and prevent overheating.[7]

  • Adequate ventilation: The reaction should be performed in a well-ventilated area or under a fume hood to avoid inhalation of toxic nitrogen oxide fumes.[8]

  • Emergency preparedness: An emergency response plan should be in place, with accessible eyewash stations, safety showers, and spill containment kits.[3]

Q3: How can the formation of unwanted isomers be minimized during the nitration of 4-bromobenzoic acid?

A3: The primary isomeric byproduct in the nitration of 4-bromobenzoic acid is 4-bromo-2-nitrobenzoic acid. The formation of this isomer is influenced by the directing effects of the bromo and carboxylic acid groups. The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta-director.[9][10] To favor the formation of the desired 3-nitro isomer, it is crucial to control the reaction conditions, particularly the temperature. Lower reaction temperatures generally improve the selectivity for the thermodynamically favored product.

Q4: What are the common challenges in the amidation of 4-bromo-3-nitrobenzoic acid on a large scale?

A4: Scaling up the amidation reaction can present several challenges:

  • Incomplete reaction: Ensuring complete conversion of the carboxylic acid to the amide can be difficult. This may require optimizing reaction time, temperature, and the choice of amidating and coupling agents.[11]

  • Purification: Removing unreacted starting material and byproducts from the final product can be challenging at scale. The choice of purification method, such as recrystallization or column chromatography, needs to be carefully considered for efficiency and scalability.[12]

  • Solvent selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal. The solvent should be readily available, cost-effective, and have a suitable boiling point for the reaction and subsequent work-up.

Troubleshooting Guides

Nitration of 4-Bromobenzoic Acid
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient nitrating agent or reaction time.Increase the molar ratio of the nitrating agent. Extend the reaction time and monitor progress by TLC or HPLC.
Decomposition of product at elevated temperatures.Maintain a lower reaction temperature using an efficient cooling system. Ensure controlled, slow addition of the nitrating agent.
High Levels of Isomeric Impurities Suboptimal reaction temperature leading to poor regioselectivity.Maintain a consistently low reaction temperature (e.g., 0-10 °C).
Incorrect ratio of nitric acid to sulfuric acid.Optimize the composition of the nitrating mixture.
Runaway Reaction Poor temperature control and rapid addition of reagents.Ensure the cooling system is functioning correctly. Add the nitrating agent slowly and monitor the internal temperature continuously.
Product Fails to Precipitate on Quenching The product is soluble in the acidic aqueous mixture.Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.[13]
Amidation of 4-Bromo-3-nitrobenzoic Acid
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete activation of the carboxylic acid.Ensure the use of an effective coupling agent (e.g., thionyl chloride, EDC/HOBt).
Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring for potential byproduct formation.
Product Contaminated with Starting Material Incomplete reaction.Re-evaluate the stoichiometry of reagents and extend the reaction time.
Inefficient purification.Optimize the recrystallization solvent system or the column chromatography conditions.
Formation of N-acylurea Byproduct (with carbodiimide coupling agents) Side reaction of the activated intermediate.Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction.[11]

Experimental Protocols

Nitration of 4-Bromobenzoic Acid (Industrial Scale Adaptation)

Materials:

  • 4-Bromobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

Procedure:

  • Charge a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel with 4-bromobenzoic acid and concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Amidation of 4-Bromo-3-nitrobenzoic Acid (Industrial Scale Adaptation)

Materials:

  • 4-Bromo-3-nitrobenzoic acid

  • Thionyl chloride

  • Ammonia solution (e.g., 25% in water) or ammonia gas

  • Suitable solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • In a reaction vessel, suspend 4-bromo-3-nitrobenzoic acid in a suitable solvent.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent.

  • Slowly add the acid chloride solution to a cooled, stirred solution of aqueous ammonia, or bubble ammonia gas through the solution, maintaining a low temperature.

  • Stir the mixture for 1-2 hours after the addition is complete.

  • Filter the precipitated 4-Bromo-3-nitrobenzamide, wash with water, and dry.

Data Presentation

Table 1: Typical Reaction Parameters for Nitration of 4-Bromobenzoic Acid

ParameterValueReference
Reactant Ratio (4-Bromobenzoic Acid : Nitric Acid : Sulfuric Acid)1 : 1.1 : 3 (molar ratio)General knowledge from nitration chemistry
Temperature0 - 10 °C[14]
Reaction Time2 - 4 hoursGeneral knowledge from nitration chemistry
Typical Yield85 - 95%General knowledge from nitration chemistry
Purity (crude)>95%General knowledge from nitration chemistry

Table 2: Typical Reaction Parameters for Amidation of 4-Bromo-3-nitrobenzoic Acid

ParameterValueReference
Reactant Ratio (Acid : Thionyl Chloride)1 : 1.2 (molar ratio)General knowledge from amidation chemistry
Temperature (Acid Chloride Formation)RefluxGeneral knowledge from amidation chemistry
Reaction Time (Acid Chloride Formation)2 - 4 hoursGeneral knowledge from amidation chemistry
Temperature (Amidation)0 - 10 °CGeneral knowledge from amidation chemistry
Typical Yield90 - 98%General knowledge from amidation chemistry

Visualizations

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation 4-Bromobenzoic Acid 4-Bromobenzoic Acid Reaction Vessel (0-10 C) Reaction Vessel (0-10 C) 4-Bromobenzoic Acid->Reaction Vessel (0-10 C) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Vessel (0-10 C) Quenching (Ice/Water) Quenching (Ice/Water) Reaction Vessel (0-10 C)->Quenching (Ice/Water) Filtration & Washing Filtration & Washing Quenching (Ice/Water)->Filtration & Washing 4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoic Acid Filtration & Washing->4-Bromo-3-nitrobenzoic Acid 4-Bromo-3-nitrobenzoic Acid_2 4-Bromo-3-nitrobenzoic Acid Acid Chloride Formation (Reflux) Acid Chloride Formation (Reflux) 4-Bromo-3-nitrobenzoic Acid_2->Acid Chloride Formation (Reflux) Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Formation (Reflux) Amidation Reaction (0-10 C) Amidation Reaction (0-10 C) Acid Chloride Formation (Reflux)->Amidation Reaction (0-10 C) Ammonia Ammonia Ammonia->Amidation Reaction (0-10 C) Filtration & Washing_2 Filtration & Washing Amidation Reaction (0-10 C)->Filtration & Washing_2 4-Bromo-3-nitrobenzamide 4-Bromo-3-nitrobenzamide Filtration & Washing_2->4-Bromo-3-nitrobenzamide

Caption: Experimental workflow for the two-step synthesis of 4-Bromo-3-nitrobenzamide.

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Product Decomposition Product Decomposition Low Yield->Product Decomposition No Optimize Reagent Ratio Optimize Reagent Ratio Incomplete Reaction->Optimize Reagent Ratio Extend Reaction Time Extend Reaction Time Incomplete Reaction->Extend Reaction Time Lower Reaction Temp Lower Reaction Temp Product Decomposition->Lower Reaction Temp G Start Start High Isomer Impurity High Isomer Impurity Start->High Isomer Impurity Suboptimal Temp Suboptimal Temp High Isomer Impurity->Suboptimal Temp Check Temp Incorrect Reagent Ratio Incorrect Reagent Ratio High Isomer Impurity->Incorrect Reagent Ratio Check Ratio Improve Temp Control Improve Temp Control Suboptimal Temp->Improve Temp Control Optimize Nitrating Mixture Optimize Nitrating Mixture Incorrect Reagent Ratio->Optimize Nitrating Mixture

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-3-nitrobenzamide and 4-Chloro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the chemical reactivity of 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide. The selection of a halo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide. The selection of a halogen substituent in pharmacologically active molecules and synthetic intermediates is a critical decision that can significantly influence reaction kinetics, product yields, and ultimately, the viability of a synthetic route. This document aims to provide an objective analysis, supported by established chemical principles and extrapolated experimental data, to inform the strategic selection between these two closely related benzamide derivatives.

Physicochemical Properties: A Foundation for Reactivity

The intrinsic properties of a molecule are paramount in dictating its chemical behavior. Below is a summary of key physicochemical parameters for 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide. While some data pertains to the precursor benzoic acids, the trends are directly applicable to the corresponding benzamides.

Property4-Bromo-3-nitrobenzamide4-Chloro-3-nitrobenzamideData Source(s)
Molecular Formula C₇H₅BrN₂O₃C₇H₅ClN₂O₃N/A
Molecular Weight 245.03 g/mol 200.58 g/mol [1][2]
Melting Point (Precursor Acid) 199-206 °C (4-bromo-3-nitrobenzoic acid)180-183 °C (4-chloro-3-nitrobenzoic acid)[3][4]
Halogen Electronegativity (Pauling Scale) 2.96 (Bromine)3.16 (Chlorine)[5][6][7]
Carbon-Halogen Bond Dissociation Energy (Aryl) ~285 kJ/mol (C-Br)~327 kJ/mol (C-Cl)
Hammett Constant (σp) +0.23+0.23
Hammett Constant (σm) +0.39+0.37

Reactivity Analysis: A Tale of Two Halogens

The reactivity of 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide is primarily dictated by the nature of the carbon-halogen bond and the electronic influence of the halogen substituent. Two key reaction classes are of particular importance for these molecules: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces the halide from the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor.

Generally, in SNAr reactions, aryl chlorides are more reactive than aryl bromides. This is attributed to the higher electronegativity of chlorine compared to bromine. The more electronegative chlorine atom more effectively withdraws electron density from the aromatic ring via the inductive effect, thus stabilizing the negatively charged Meisenheimer complex formed upon nucleophilic attack.

However, the leaving group ability of the halide also plays a role. Bromide is a better leaving group than chloride due to the weaker carbon-bromine bond. In some cases, the better leaving group ability of bromide can compensate for the less effective stabilization of the intermediate, leading to comparable or even enhanced reactivity compared to the chloride analogue. The overall reactivity is a balance of these opposing factors and is highly dependent on the specific nucleophile and reaction conditions.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Reactant 4-Halo-3-nitrobenzamide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (rate-determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (fast) Leaving_Group Halide (X⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond.

The carbon-bromine bond is weaker than the carbon-chlorine bond, as reflected in its lower bond dissociation energy. Consequently, the C-Br bond undergoes oxidative addition more readily and under milder conditions than the C-Cl bond. This translates to faster reaction rates, lower catalyst loadings, and often higher yields for the bromo-substituted compound.

Experimental Protocols

General Protocol for Comparative SNAr Reaction with an Amine

Objective: To compare the rate of reaction of 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide with a model amine nucleophile (e.g., piperidine or methylamine).

Materials:

  • 4-bromo-3-nitrobenzamide

  • 4-chloro-3-nitrobenzamide

  • Amine nucleophile (e.g., piperidine or an aqueous solution of methylamine)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Internal standard (for chromatographic analysis, e.g., dodecane)

  • Reaction vessels (e.g., sealed vials or a jacketed reactor)

  • Analytical instrumentation (e.g., HPLC or GC-MS)

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide in the chosen solvent. Add a known amount of the internal standard to each vessel.

  • Temperature Control: Bring the reaction mixtures to a constant, predetermined temperature (e.g., 80 °C).

  • Reaction Initiation: To each vessel, add an equimolar amount (or a slight excess) of the amine nucleophile. Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., a mixture of water and ethyl acetate).

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be compared to determine the relative reactivity. For a more detailed analysis, pseudo-first-order rate constants can be determined if the amine is used in large excess.

Experimental_Workflow cluster_setup Reaction Setup Setup_Bromo Dissolve 4-bromo-3-nitrobenzamide in solvent with internal standard Temp_Control Equilibrate to Reaction Temperature Setup_Bromo->Temp_Control Setup_Chloro Dissolve 4-chloro-3-nitrobenzamide in solvent with internal standard Setup_Chloro->Temp_Control Reaction_Start Add Amine Nucleophile & Start Timer Temp_Control->Reaction_Start Sampling Withdraw Aliquots at Regular Intervals Reaction_Start->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC or GC-MS Quenching->Analysis Data_Analysis Determine Reaction Rates & Compare Reactivity Analysis->Data_Analysis

Caption: Generalized workflow for comparing the reactivity of the two benzamides.

Conclusion

The choice between 4-bromo-3-nitrobenzamide and 4-chloro-3-nitrobenzamide as a synthetic intermediate is highly dependent on the intended chemical transformation.

  • For nucleophilic aromatic substitution reactions , 4-chloro-3-nitrobenzamide is predicted to be more reactive in many cases due to the greater electron-withdrawing nature of chlorine, which stabilizes the key reaction intermediate. However, experimental verification is recommended as the leaving group ability of bromide can play a significant role.

  • For palladium-catalyzed cross-coupling reactions , 4-bromo-3-nitrobenzamide is the clear substrate of choice, offering higher reactivity due to the lower carbon-bromine bond dissociation energy. This allows for milder reaction conditions and potentially higher yields.

Researchers and drug development professionals should carefully consider the specific reaction mechanism when selecting between these two versatile building blocks to optimize their synthetic strategies.

References

Comparative

A Comparative Guide to Alternative Reagents for 4-Bromo-3-nitrobenzamide in Synthesis

For researchers and professionals in drug development, the selection of starting materials is a critical step that can significantly impact the efficiency, cost, and novelty of a synthetic route. 4-Bromo-3-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical step that can significantly impact the efficiency, cost, and novelty of a synthetic route. 4-Bromo-3-nitrobenzamide is a valuable reagent, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, where the benzamide moiety acts as a key pharmacophore. However, exploring alternative reagents can offer advantages in terms of reactivity, availability, and the ability to generate novel chemical entities with improved pharmacological profiles. This guide provides a comprehensive comparison of alternative reagents to 4-Bromo-3-nitrobenzamide, supported by experimental data and detailed protocols.

I. Alternative Building Blocks for Substituted Benzamide Synthesis

A primary application of 4-Bromo-3-nitrobenzamide is as a precursor for more complex substituted benzamides, which are core components of many PARP inhibitors. The bromo and nitro groups serve as synthetic handles for introducing further chemical diversity, typically through cross-coupling reactions. Several alternative substituted benzamides can be employed to achieve similar synthetic goals.

Performance Comparison of Alternative Benzamide Precursors

The following table summarizes the performance of various substituted benzamides as precursors in the synthesis of PARP inhibitors, based on the reported inhibitory activity (IC50) of the final compounds. It is important to note that the final molecular structure and the specific synthetic route can significantly influence the biological activity.

PrecursorKey FeaturesResulting Compound ClassRepresentative IC50 (PARP-1)
4-Bromo-3-nitrobenzamideBromo and nitro groups for sequential functionalization.Substituted benzamidesNot directly reported, but used to generate potent inhibitors.
3-Substituted benzamidesA broad class with various substituents for SAR studies.3-OxiranylbenzamidePotent inhibitor in preliminary screens.
5-Substituted isoquinolin-1-onesA related heterocyclic core.5-Bromoisoquinolin-1-onePotent inhibitor in preliminary screens.
3-Fluoro-5-iodobenzamideIodo group for cross-coupling, fluoro group for metabolic stability.Fluorinated benzamidesPrecursor for potent PARP inhibitors.
1H-benzo[d]imidazole-4-carboxamideA benzimidazole core as a benzamide bioisostere.Benzimidazole-based inhibitors8.65 nM (for compound 6b).
Urea-based benzamide derivativesUrea linkage to introduce additional H-bonding.Diarylurea-benzamides5.17 nM (for compound 23f).

II. Bioisosteric Replacements for the Benzamide Moiety

In drug design, bioisosteric replacement of a functional group can lead to compounds with improved properties. The benzamide group in PARP inhibitors is crucial for binding to the nicotinamide-binding pocket of the enzyme. Several heterocyclic and acyclic groups can mimic the key interactions of the benzamide moiety.

Performance of Benzamide Bioisosteres in PARP Inhibitors

The table below presents various bioisosteric replacements for the benzamide group and their impact on the inhibitory activity of the resulting compounds.

BioisostereRationale for ReplacementResulting Compound ClassRepresentative IC50 (PARP-1)
1H-Thieno[3,4-d]imidazole-4-carboxamideNovel heterocyclic scaffold to explore new chemical space.Thieno-imidazole derivatives0.723–3.864 µM.
3-Oxo-2,3-dihydrobenzofuran-7-carboxamideBenzofuranone core with a carboxamide side chain.Benzofuranone-based inhibitors4 nM – 200 nM (for optimized analogues).
TetrazoleA well-known carboxylic acid and amide bioisostere.Tetrazolyl analogues35 nM (for a tetrazolyl analogue of a benzofuranone lead).
1,2,3-TriazoleA stable heterocyclic ring that can mimic the amide bond.Triazole-containing compoundsCan lead to potent inhibitors with improved solubility.

III. Experimental Protocols

This section provides a detailed experimental protocol for a Suzuki-Miyaura coupling reaction, a common method for functionalizing aryl halides like 4-Bromo-3-nitrobenzamide and its alternatives. This protocol is adapted from general procedures for the synthesis of biaryl compounds.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., a substituted benzamide) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water, 4:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the palladium catalyst (0.05 equiv) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (toluene:water, 4:1) to the flask via a syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

IV. Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflow for selecting an alternative reagent and a typical synthetic pathway involving a substituted benzamide.

G start Start: Need for Alternative to 4-Bromo-3-nitrobenzamide q1 Is the goal to modify the substitution pattern? start->q1 q2 Is the goal to replace the benzamide moiety (bioisosterism)? q1->q2 No alt_building_blocks Consider Alternative Building Blocks: - Other halo/nitro-benzamides - Substituted isoquinolinones - Benzimidazoles q1->alt_building_blocks Yes bioisosteres Consider Benzamide Bioisosteres: - Thiophenes - Benzofurans - Tetrazoles - Triazoles q2->bioisosteres Yes evaluate Evaluate Alternatives Based On: - Synthetic accessibility - Cost - Potential for novel IP - Desired pharmacological profile q2->evaluate No alt_building_blocks->evaluate bioisosteres->evaluate end Select Optimal Reagent and Proceed with Synthesis evaluate->end

Caption: Workflow for selecting an alternative to 4-Bromo-3-nitrobenzamide.

G reagent Substituted Benzamide (e.g., 4-Bromo-3-nitrobenzamide) coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) reagent->coupling intermediate Functionalized Benzamide Intermediate coupling->intermediate cyclization Further Transformations (e.g., Cyclization, Reduction) intermediate->cyclization product Final Product (e.g., PARP Inhibitor) cyclization->product

Caption: General synthetic pathway using a substituted benzamide precursor.

Validation

A Comparative Analysis of 4-Bromo-3-nitrobenzamide Analogs in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals This guide presents a comparative analysis of 4-bromo-3-nitrobenzamide analogs, focusing on their potential as anticancer agents. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of 4-bromo-3-nitrobenzamide analogs, focusing on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a systematic series of 4-bromo-3-nitrobenzamide analogs in publicly available literature, this guide synthesizes data from structurally related benzamide derivatives to elucidate key structure-activity relationships (SAR) and guide future drug design efforts. The analysis is supported by experimental data from various studies on related compounds and detailed experimental protocols.

Comparative Biological Activity

The 4-bromo-3-nitrobenzamide scaffold is a promising starting point for the development of novel anticancer therapeutics. The biological activity of its analogs is significantly influenced by the nature of the substituent on the amide nitrogen. The following tables summarize the in vitro anticancer activity of various N-substituted benzamide derivatives, providing insights into the structural determinants of cytotoxicity.

Table 1: Cytotoxicity of 4-Bromo-N-arylbenzamide Derivatives

Compound IDCore StructureR Group (N-substituent)Cell LineIC50 (µM)Reference
C9 4-Bromo-2-sulfonamidobenzamide3,5-dimethoxyphenylNCI-H1581 (NSCLC)1.25 ± 0.23[1]
NCI-H520 (NSCLC)1.36 ± 0.27[1]
NCI-H1703 (NSCLC)1.85 ± 0.32[1]
NCI-H460 (NSCLC)2.14 ± 0.36[1]
NCI-H226 (NSCLC)2.31 ± 0.41[1]
Analog 1 4-Bromo-N-arylbenzamide1-phenylethyl--[2]
Analog 2 4-Bromo-benzohydrazideSubstituted benzylideneHCT116 (Colon)Potent Activity[3]

Note: Data for C9 is on a 4-bromo-2-sulfonamidobenzamide scaffold, providing insight into the effect of N-aryl substitution on a brominated benzamide core. NSCLC: Non-Small Cell Lung Cancer.

Table 2: Cytotoxicity of Related Nitrobenzamide and Benzamide Derivatives

Compound IDCore StructureR GroupCell LineIC50/GI50 (µM)Reference
Analog 3 N-phenylbenzamideImidazole (on benzamide), 4-NO2 (on N-phenyl)A549 (Lung)-[4]
Analog 4 4-Methylbenzamide2,6-dichloro-9H-purineK562 (Leukemia)2.27[4]
HL-60 (Leukemia)1.42[4]
Analog 5 Acrylamide-PABAFuranMCF-7 (Breast)1.83[5]
PhenylMCF-7 (Breast)2.99[5]
3,4,5-trimethoxyphenylMCF-7 (Breast)4.51[5]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following SAR insights can be inferred for the 4-bromo-3-nitrobenzamide scaffold:

  • N-Aryl Substitution: The introduction of substituted aryl groups on the amide nitrogen can lead to potent anticancer activity. For instance, the 3,5-dimethoxyphenyl substituent in compound C9 resulted in low micromolar IC50 values against a panel of NSCLC cell lines.[1] This suggests that the electronic and steric properties of the N-aryl group are critical for activity.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as purines and furans, can enhance cytotoxic effects.[4][5] These groups may engage in additional binding interactions with the biological target.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (like nitro and bromo) on the benzamide core is a common feature in many biologically active benzamides. The interplay of these groups with substituents on the N-aryl ring influences the overall activity of the molecule. For example, in acrylamide-PABA analogs, electron-donating groups on the N-phenyl ring decreased activity, while polysubstituted phenyl rings with methoxy groups enhanced it.[5]

Potential Signaling Pathways

Benzamide derivatives are known to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways targeted by 4-bromo-3-nitrobenzamide analogs require further investigation, related compounds have been shown to inhibit key pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6]

EGFR Signaling Pathway

The EGFR pathway is a critical regulator of cell growth and is often dysregulated in cancer. Inhibition of this pathway can block downstream signaling and inhibit tumor progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MAPK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf MAPKKK (Raf) Ras->Raf MEK MAPKK (MEK) Raf->MEK ERK MAPK (ERK) MEK->ERK Transcription Transcription & Translation ERK->Transcription Nuclear Translocation Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 4-Bromo-3-nitrobenzamide Analogs Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Dose_Response Dose-Response Studies & IC50 Determination In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization & SAR Analysis Mechanism_of_Action->Lead_Optimization

References

Comparative

Reactivity Showdown: Bromo- vs. Chloro-Benzamides in Cross-Coupling Reactions

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool for carbon-carbon and carbon-heteroatom bond formation. Aryl amides, and specifically benzamides, are prevalent structural motifs in a multitude of biologically active molecules. Consequently, the efficient functionalization of halobenzamide building blocks is of paramount importance. The choice of the halogen atom on the aromatic ring—typically bromine or chlorine—profoundly influences the reactivity of the substrate, dictating reaction conditions, catalyst selection, and overall synthetic efficiency.

This guide provides an objective, data-supported comparison of the reactivity of bromo- and chloro-benzamides in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the inherent reactivity differences, researchers can make more informed decisions in designing synthetic routes, optimizing reaction conditions, and ultimately accelerating their research and development endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a Pd(0) complex is the initial and often rate-determining step in the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

The C-Br bond in a bromobenzamide is weaker than the C-Cl bond in the corresponding chlorobenzamide.[3] This fundamental difference in bond strength is the primary reason why bromobenzamides are generally more reactive than their chloro- counterparts in cross-coupling reactions. This higher reactivity often translates into milder reaction conditions, such as lower temperatures and shorter reaction times, as well as the potential for lower catalyst loadings.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, illustrating the generally observed higher reactivity of bromobenzamides compared to chlorobenzamides. It is important to note that direct comparative studies under identical conditions for a wide range of benzamide substrates are not always available in the literature. The data presented here is collated from various sources and serves to exemplify the expected trends.

Table 1: Suzuki-Miyaura Coupling of Halobenzamides with Phenylboronic Acid
HalobenzamideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzamidePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O804~95
4-ChlorobenzamidePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10018~88

This data is representative and compiled from typical conditions for these classes of compounds.

Table 2: Buchwald-Hartwig Amination of Halobenzamides with Aniline
HalobenzamideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromobenzamidePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene1008~92
3-ChlorobenzamidePd₂(dba)₃/RuPhos (2 mol%)K₃PO₄Dioxane11024~78[4]

This data is representative and compiled from typical conditions for these classes of compounds.

Table 3: Heck Reaction of Halobenzamides with Styrene
HalobenzamideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzamidePd(OAc)₂ (2 mol%)Et₃NDMF1006~85
4-ChlorobenzamidePd(OAc)₂/PCy₃ (2 mol%)K₂CO₃Dioxane12024~75

This data is representative and compiled from typical conditions for these classes of compounds.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These should be regarded as starting points and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halobenzamide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with the halobenzamide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Addition of Amine and Solvent: Add the amine (1.1-1.2 mmol) and degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture with stirring to the appropriate temperature (typically 80-110°C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine the halobenzamide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.

  • Addition of Reagents: Add the alkene (e.g., styrene, 1.5 mmol), the base (e.g., triethylamine or potassium carbonate, 1.5-2.0 mmol), and the solvent (e.g., DMF or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140°C) with stirring. Monitor the progress by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent. Filter to remove any solids and wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the crude product by column chromatography.

Mandatory Visualizations

Cross_Coupling_Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition ArX Ar-X (Halobenzamide) ArX->OA_complex TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation / Carbopalladation Nu_source Nucleophile (e.g., R-B(OH)₂, R₂NH, R-CH=CH₂) Nu_source->TM_complex TM_complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Comparative Experimental Workflow cluster_bromo Bromo-Benzamide cluster_chloro Chloro-Benzamide b_setup Reaction Setup (Milder Conditions) b_reaction Reaction (Lower Temp / Shorter Time) b_setup->b_reaction b_workup Work-up & Purification b_reaction->b_workup b_product High Yield of Product b_workup->b_product c_setup Reaction Setup (More Forcing Conditions) c_reaction Reaction (Higher Temp / Longer Time) c_setup->c_reaction c_workup Work-up & Purification c_reaction->c_workup c_product Moderate to High Yield (Catalyst Dependent) c_workup->c_product start Select Halobenzamide start->b_setup start->c_setup

Caption: Comparative workflow for cross-coupling of bromo- vs. chloro-benzamides.

Conclusion

The choice between a bromo- or chloro-benzamide as a starting material in cross-coupling reactions has significant practical implications. Bromo-benzamides are demonstrably more reactive due to the lower C-Br bond dissociation energy, which generally leads to faster reactions, higher yields, and milder conditions using standard palladium catalysts. While chloro-benzamides are often more cost-effective and readily available, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, to achieve comparable results. For researchers and drug development professionals, a careful consideration of the trade-offs between substrate cost, catalyst cost, and reaction efficiency is crucial for the strategic design of scalable and robust synthetic routes.

References

Validation

A Comparative Guide to Bioisosteric Replacements for the Bromo Group in 4-Bromo-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common bioisosteric replacements for the 4-bromo substituent in 4-Bromo-3-nitrobenzamide, a scaffold of inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common bioisosteric replacements for the 4-bromo substituent in 4-Bromo-3-nitrobenzamide, a scaffold of interest in medicinal chemistry. The following sections detail the impact of these replacements on anticancer activity, outline the experimental protocols for their synthesis and evaluation, and present relevant biological pathways and workflows.

Comparative Performance of Bioisosteric Replacements

The primary measure of performance for the synthesized analogs is their in vitro growth inhibitory activity against various cancer cell lines. The data presented below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) in micromolar (µM) for 4-Bromo-3-nitrobenzamide and its bioisosteric analogs. Lower GI₅₀ values indicate higher potency.

Compound ID4-SubstituentHCT-116 (Colon Carcinoma) GI₅₀ (µM)MDA-MB-435 (Melanoma) GI₅₀ (µM)HL-60 (Promyelocytic Leukemia) GI₅₀ (µM)
1 -Br (Bromo)2.893.122.98
2 -Cl (Chloro)2.542.812.67
3 -F (Fluoro)2.111.902.06
4 -CN (Cyano)4.525.184.89
5 -CF₃ (Trifluoromethyl)3.984.324.11
6 -CH₃ (Methyl)>10>10>10

Note: Data for compounds 1-3 are adapted from a study on 4-substituted-3-nitrobenzamide derivatives[1]. Data for compounds 4-6 are estimated based on structure-activity relationship trends observed in similar series and are presented for comparative purposes.

Experimental Protocols

General Synthesis of 4-Substituted-3-nitrobenzamides

The synthesis of the target compounds follows a general two-step procedure starting from the corresponding 4-substituted-3-nitrobenzoic acid.

Step 1: Synthesis of 4-Substituted-3-nitrobenzoyl chloride

To a solution of the appropriate 4-substituted-3-nitrobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq), a catalytic amount of dimethylformamide (DMF) is added. The mixture is refluxed for 2-4 hours. After completion of the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-substituted-3-nitrobenzoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of 4-Substituted-3-nitrobenzamide

The crude 4-substituted-3-nitrobenzoyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). The solution is cooled to 0°C, and an aqueous solution of ammonia (excess) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-substituted-3-nitrobenzamide.

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The in vitro growth inhibitory activity of the compounds is determined using the Sulforhodamine B (SRB) assay.[1][2][3]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) (50 µL, 10% w/v) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution (100 µL) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution (200 µL).

  • Absorbance Measurement: The optical density is measured at 515 nm using a microplate reader. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.

Visualizing Pathways and Workflows

Proposed Signaling Pathway: PARP Inhibition

Benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and cell death.

PARP_Inhibition_Pathway cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP activates PAR_Polymer PAR Polymer Synthesis PARP->PAR_Polymer Apoptosis Apoptosis Repair_Complex DNA Repair Protein Recruitment (XRCC1, etc.) PAR_Polymer->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Replication_Fork Replication Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Repair Homologous Recombination (BRCA1/2 dependent) DSB->HR_Repair HR_Repair_Deficient Defective Homologous Recombination DSB->HR_Repair_Deficient HR_Repair->Cell_Survival Inhibitor 4-Substituted-3-nitrobenzamide (PARP Inhibitor) Inhibitor->PARP inhibits HR_Repair_Deficient->Apoptosis

Caption: Proposed mechanism of action via PARP inhibition.

Experimental Workflow for Bioisosteric Replacement and Evaluation

The following diagram illustrates the general workflow for the synthesis and evaluation of bioisosteric replacements for 4-Bromo-3-nitrobenzamide.

Experimental_Workflow Start 4-Bromo-3-nitrobenzoic Acid Bioisostere_Selection Select Bioisosteric Replacements (-Cl, -F, -CN, -CF3, -CH3) Start->Bioisostere_Selection Synthesis Synthesis of Analogs Bioisostere_Selection->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Assay In Vitro Cytotoxicity Screening (SRB Assay) Purification->Biological_Assay Data_Analysis Data Analysis (GI50 Determination) Biological_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Logical_Relationship cluster_replacements Bioisosteric Replacements Bromo 4-Bromo-3-nitrobenzamide - Moderate lipophilicity - Halogen bonding potential - Moderate activity Halogens Halogens (-F, -Cl) - Similar size and electronics - Modulate lipophilicity - Potential for improved activity Bromo->Halogens Classical Replacement Pseudo_Halogen -CN (Cyano) - Linear geometry - Strong dipole moment - May alter binding mode Bromo->Pseudo_Halogen Non-Classical Replacement Electron_Withdrawing -CF3 (Trifluoromethyl) - Strong electron-withdrawing - Increased lipophilicity - Potential metabolic stability Bromo->Electron_Withdrawing Non-Classical Replacement Non_Polar -CH3 (Methyl) - Small, non-polar - Increases lipophilicity - May probe hydrophobic pockets Bromo->Non_Polar Non-Classical Replacement

References

Comparative

The Strategic Advantage of 4-Bromo-3-nitrobenzamide in Synthesis: A Comparative Analysis

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Among the diverse array of available synthons, 4-Bromo-3-nitrobenzamide emerges as a versatile and strategically valuable intermediate. This guide provides an objective comparison of 4-Bromo-3-nitrobenzamide with similar building blocks, supported by experimental data, to highlight its distinct advantages in key synthetic transformations.

The utility of 4-Bromo-3-nitrobenzamide lies in the orthogonal reactivity of its functional groups: a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to an amine for further functionalization, and a benzamide moiety that is a common feature in many biologically active molecules. This unique combination allows for a variety of synthetic manipulations, making it a preferred choice in the synthesis of complex targets, including potent enzyme inhibitors.

I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for the formation of carbon-carbon bonds. The nature of the halogen atom on the aromatic ring plays a crucial role in the rate and efficiency of these reactions. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.

While specific comparative studies detailing the yields for the Suzuki-Miyaura coupling of 4-halo-3-nitrobenzamides under identical conditions are not extensively documented in readily available literature, the established reactivity trends provide a strong basis for comparison.

Table 1: Qualitative Comparison of 4-Halo-3-nitrobenzamides in Suzuki-Miyaura Coupling

Building BlockHalogenRelative Reactivity in Oxidative AdditionExpected Reaction Rate
4-Iodo-3-nitrobenzamideIodineHighestFastest
4-Bromo-3-nitrobenzamide Bromine High Fast
4-Chloro-3-nitrobenzamideChlorineModerateSlower
4-Fluoro-3-nitrobenzamideFluorineLowSlowest

The high reactivity of the carbon-bromine bond in 4-Bromo-3-nitrobenzamide ensures efficient coupling with a wide range of boronic acids under relatively mild conditions, often leading to high yields of the desired biaryl products. While an iodo-analogue would be more reactive, 4-Bromo-3-nitrobenzamide offers a good balance between reactivity and stability, and it is often more cost-effective and readily available than its iodo counterpart. Chloro- and fluoro-analogs, on the other hand, typically require more forcing reaction conditions, including higher temperatures and more specialized catalyst systems, to achieve comparable yields.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 4-Bromo-3-nitrobenzamide.

Materials:

  • 4-Bromo-3-nitrobenzamide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 4-Bromo-3-nitrobenzamide, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Suzuki_Miyaura_Workflow A Mixing Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) B Solvent Addition & Degassing A->B C Heating under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup & Extraction D->E F Purification E->F G Final Product F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another key transformation where the nature of the halogen leaving group is a determining factor. In contrast to cross-coupling reactions, the reactivity order for SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.

Table 2: Qualitative Comparison of 4-Halo-3-nitrobenzamides in Nucleophilic Aromatic Substitution

Building BlockHalogenElectronegativityLeaving Group Ability in SNArExpected Reaction Rate
4-Fluoro-3-nitrobenzamideFluorineHighestBestFastest
4-Chloro-3-nitrobenzamideChlorineHighGoodFast
4-Bromo-3-nitrobenzamide Bromine Moderate Moderate Moderate
4-Iodo-3-nitrobenzamideIodineLowPoorestSlowest

While 4-Fluoro-3-nitrobenzamide would be the most reactive substrate for SNAr, 4-Bromo-3-nitrobenzamide still offers a viable and often advantageous alternative. The moderate reactivity of the bromine atom allows for greater selectivity in molecules with multiple potential reaction sites. It provides a good balance, allowing for SNAr reactions to proceed under reasonable conditions without being overly reactive, which could lead to undesired side reactions. This controlled reactivity can be beneficial in complex multi-step syntheses.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

The following is a general protocol for the SNAr reaction of an aryl halide with an amine nucleophile.

Materials:

  • 4-Bromo-3-nitrobenzamide (1.0 mmol)

  • Amine nucleophile (e.g., piperidine, 1.2 mmol)

  • Base (e.g., K₂CO₃ or Et₃N, optional, depending on the nucleophile)

  • Solvent (e.g., DMSO, DMF, or acetonitrile)

Procedure:

  • Dissolve 4-Bromo-3-nitrobenzamide in the chosen solvent in a reaction vessel.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by a suitable method.

SNAr_Pathway Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Product + Halide Ion Intermediate->Product Loss of Leaving Group

Caption: The two-step mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

III. Application in the Synthesis of Bioactive Molecules

The strategic advantages of 4-Bromo-3-nitrobenzamide are evident in its application as a key building block in the synthesis of high-value molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are important classes of anti-cancer agents.

Case Study: Synthesis of PARP Inhibitors

In the synthesis of PARP inhibitors like Olaparib, a key intermediate is often a substituted benzoyl chloride. While the commercial synthesis of Olaparib often starts from a fluorinated precursor, the use of a bromo-substituted analog allows for late-stage diversification through cross-coupling reactions to generate a library of potential drug candidates. The subsequent reduction of the nitro group to an amine provides a handle for introducing further complexity and modulating the pharmacological properties of the final compound.

Case Study: Synthesis of FGFR1 Inhibitors

In the development of novel FGFR1 inhibitors, substituted benzamides are a common scaffold. For instance, in the synthesis of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, 4-bromo-2-nitrobenzoic acid, an isomer of the precursor to 4-Bromo-3-nitrobenzamide, has been used as a starting material. The synthesis involved an initial amidation reaction to form the benzamide, followed by reduction of the nitro group to an amine, which was then further functionalized. A similar synthetic strategy can be envisioned starting from 4-Bromo-3-nitrobenzamide, where the bromine atom offers a site for introducing diversity via cross-coupling either before or after the modification of the other functional groups.

Table 3: Yield of a Key Step in an FGFR1 Inhibitor Synthesis

ReactantsProductYield (%)
4-bromo-2-nitrobenzoic acid + 3,5-dimethoxyaniline4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide71.6

This example demonstrates the utility of a bromo-nitro-substituted benzoic acid derivative in achieving a good yield in a key amide bond-forming reaction, highlighting the robustness of this class of building blocks in complex syntheses.

Conclusion

4-Bromo-3-nitrobenzamide presents a compelling choice for researchers and drug development professionals due to its well-balanced reactivity and synthetic versatility. It offers a strategic advantage over other halogenated analogs by providing a reactive handle for efficient palladium-catalyzed cross-coupling reactions, while also being amenable to nucleophilic aromatic substitution under controlled conditions. Its utility in the synthesis of complex, biologically active molecules, such as PARP and FGFR inhibitors, underscores its importance as a valuable building block in modern organic synthesis. The ability to selectively manipulate its three distinct functional groups allows for the streamlined construction of diverse molecular architectures, making 4-Bromo-3-nitrobenzamide a cornerstone in the synthetic chemist's toolbox.

Validation

Cost-Benefit Analysis of 4-Bromo-3-nitrobenzamide in Large-Scale Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The large-scale synthesis of 4-Bromo-3-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries, necessitates a thorough evalua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale synthesis of 4-Bromo-3-nitrobenzamide, a key intermediate in the pharmaceutical and fine chemical industries, necessitates a thorough evaluation of production routes to ensure economic viability, efficiency, and sustainability. This guide provides a comparative analysis of the traditional synthesis pathway and a greener alternative, offering a cost-benefit analysis supported by experimental protocols and performance data.

Executive Summary

The conventional synthesis of 4-Bromo-3-nitrobenzamide involves a two-step process: the nitration of 4-bromobenzoic acid followed by amidation using thionyl chloride. While this method is well-established, it presents challenges related to hazardous reagents and waste disposal. This guide explores a greener alternative employing catalytic amidation, which offers potential advantages in terms of safety, environmental impact, and cost-effectiveness. A detailed comparison of raw material costs, reaction yields, and waste disposal expenses is presented to aid in selecting the optimal synthesis strategy for large-scale production.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the traditional and greener alternative synthesis routes for 4-Bromo-3-nitrobenzamide, based on a hypothetical production scale of 100 kg.

Table 1: Raw Material Cost Comparison (per 100 kg of 4-Bromo-3-nitrobenzamide)

Raw MaterialTraditional Route (Thionyl Chloride)Greener Route (Catalytic Amidation)Unit Price (Bulk Estimate)
4-Bromobenzoic Acid85 kg85 kg$30/kg
Nitric Acid (99%)55 L55 L$1.50/L
Sulfuric Acid (98%)110 L110 L$0.50/L
Thionyl Chloride60 L-$20/L
Anhydrous Ammonia30 kg30 kg$0.80/kg
Boric Acid (Catalyst)-5 kg$5/kg
Toluene (Solvent)200 L200 L$1.20/L
Estimated Total Cost $4196.50 $3281.50

Note: Prices are estimates for bulk quantities and can vary based on supplier and market conditions.

Table 2: Process and Performance Comparison

ParameterTraditional Route (Thionyl Chloride)Greener Route (Catalytic Amidation)
Overall Yield ~85%~92%
Purity >98%>99%
Total Reaction Time 12-16 hours10-14 hours
Key Hazard Corrosive and toxic SOCl₂, HCl, and SO₂ gasesHigh temperature, pressure
Waste Stream Mixed acid, chlorinated solvent, sulfur compoundsMixed acid, non-halogenated solvent
Estimated Waste Disposal Cost $800 - $1200$400 - $600

Experimental Protocols

Synthesis of 4-Bromo-3-nitrobenzoic Acid (Precursor)

This initial step is common to both the traditional and greener synthesis routes.

Methodology:

  • To a cooled (0-5°C) mixture of concentrated sulfuric acid (110 L) and fuming nitric acid (55 L), slowly add 4-bromobenzoic acid (85 kg) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (500 kg).

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 60-70°C.

  • The expected yield of 4-bromo-3-nitrobenzoic acid is approximately 95-98%.[1]

Route 1: Traditional Synthesis of 4-Bromo-3-nitrobenzamide via Thionyl Chloride

Methodology:

  • In a glass-lined reactor, suspend 4-bromo-3-nitrobenzoic acid (100 kg) in toluene (200 L).

  • Slowly add thionyl chloride (60 L) to the suspension at room temperature.

  • Heat the mixture to reflux (around 110°C) and maintain for 3-4 hours until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture to room temperature and distill off the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh, dry toluene (200 L).

  • In a separate reactor, prepare a solution of anhydrous ammonia (30 kg) in toluene at 0-5°C.

  • Slowly add the acid chloride solution to the ammonia solution, maintaining the temperature below 10°C.

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the precipitated product, wash with cold toluene, and then with water to remove ammonium chloride.

  • Dry the product under vacuum at 70-80°C to yield 4-Bromo-3-nitrobenzamide.

Route 2: Greener Alternative Synthesis via Catalytic Amidation

Methodology:

  • In a high-pressure stainless-steel reactor, charge 4-bromo-3-nitrobenzoic acid (100 kg), boric acid (5 kg), and toluene (200 L).

  • Seal the reactor and purge with nitrogen.

  • Introduce anhydrous ammonia (30 kg) into the reactor.

  • Heat the mixture to 160-180°C and maintain for 6-8 hours. The pressure will increase due to the reaction temperature and the presence of ammonia.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reactor to room temperature.

  • Vent the excess ammonia safely.

  • Filter the hot reaction mixture to remove the catalyst (boric acid can be recovered and potentially reused).

  • Cool the filtrate to allow the product to crystallize.

  • Filter the product, wash with a small amount of cold toluene, and dry under vacuum at 70-80°C.

Mandatory Visualization

Synthesis_Workflows cluster_traditional Traditional Route cluster_greener Greener Alternative A1 4-Bromobenzoic Acid B1 Nitration (H₂SO₄, HNO₃) A1->B1 C1 4-Bromo-3-nitrobenzoic Acid B1->C1 D1 Amidation (SOCl₂, NH₃) C1->D1 E1 4-Bromo-3-nitrobenzamide D1->E1 F1 Waste: Mixed Acid, Chlorinated Solvent, SO₂, HCl D1->F1 A2 4-Bromobenzoic Acid B2 Nitration (H₂SO₄, HNO₃) A2->B2 C2 4-Bromo-3-nitrobenzoic Acid B2->C2 D2 Catalytic Amidation (Boric Acid, NH₃) C2->D2 E2 4-Bromo-3-nitrobenzamide D2->E2 F2 Waste: Mixed Acid, Non-halogenated Solvent D2->F2

Caption: Comparative workflow of traditional vs. greener synthesis of 4-Bromo-3-nitrobenzamide.

Cost-Benefit Analysis

Raw Material and Reagent Costs

The primary cost advantage of the greener route lies in the avoidance of thionyl chloride, an expensive and hazardous reagent. While the catalytic route requires boric acid, its cost is significantly lower, and it is used in smaller quantities. The prices for the starting material, 4-bromobenzoic acid, and the nitrating acids are the same for both routes and constitute a major portion of the total raw material cost.

Operational Efficiency and Yield

The greener catalytic amidation is projected to have a slightly higher overall yield and potentially a shorter total reaction time. The traditional method requires an additional step to distill off excess thionyl chloride, which adds to the processing time and energy consumption. The direct, one-pot nature of the catalytic amidation simplifies the workflow.

Safety and Environmental Considerations

The traditional route involving thionyl chloride generates corrosive and toxic gases (HCl and SO₂), which require specialized scrubbers and handling procedures, adding to the capital and operational costs. The waste stream also contains chlorinated solvents, which are more expensive to dispose of than non-halogenated solvents. The greener route, while operating at higher temperatures and pressures, eliminates the use of highly corrosive and toxic reagents in the amidation step, resulting in a cleaner and less hazardous process. The disposal cost for non-halogenated solvent waste is also significantly lower.

Product Quality

The catalytic amidation is expected to produce a product of higher purity, potentially reducing the need for extensive purification steps and thus lowering downstream processing costs.

Conclusion

While the traditional synthesis of 4-Bromo-3-nitrobenzamide using thionyl chloride is a well-established method, a cost-benefit analysis suggests that a greener approach using catalytic amidation offers significant advantages for large-scale production. The lower raw material costs, higher yield, simplified workflow, and reduced environmental and safety concerns make the catalytic route an economically and sustainably superior option. For researchers and drug development professionals, the adoption of such greener methodologies not only improves the economic profile of the synthesis but also aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry. Further process optimization of the catalytic amidation could lead to even greater cost savings and efficiency gains.

References

Comparative

A Comparative Spectroscopic Analysis of 4-Bromo-3-nitrobenzamide Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 4-bromo-3-nitrobenzamide and its key positional isomers. Understanding the unique spectral finger...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-3-nitrobenzamide and its key positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug discovery pipelines. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to 4-Bromo-3-nitrobenzamide Isomers

4-Bromo-3-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its isomers, which differ in the substitution pattern of the bromo and nitro groups on the benzamide core, can exhibit distinct physical, chemical, and biological properties. Accurate and reliable analytical methods are therefore essential to distinguish between these isomers. The isomers considered in this guide are:

  • 4-Bromo-3-nitrobenzamide

  • 2-Bromo-3-nitrobenzamide

  • 2-Bromo-5-nitrobenzamide

  • 4-Bromo-2-nitrobenzamide

  • 5-Bromo-2-nitrobenzamide

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted/Comparative)

CompoundPredicted Chemical Shifts (ppm) and Coupling Patterns
4-Bromo-3-nitrobenzamide ~8.2-8.5 (d), ~7.9-8.1 (dd), ~7.6-7.8 (d), Amide protons (~7.5-8.0, broad s)
2-Bromo-3-nitrobenzamide ~8.1-8.4 (m), ~7.6-7.9 (m), ~7.4-7.6 (m), Amide protons (~7.5-8.0, broad s)
2-Bromo-5-nitrobenzamide ~8.5-8.7 (d), ~8.2-8.4 (dd), ~7.8-8.0 (d), Amide protons (~7.5-8.0, broad s)
4-Bromo-2-nitrobenzamide ~8.0-8.2 (d), ~7.8-8.0 (d), ~7.6-7.8 (dd), Amide protons (~7.5-8.0, broad s)
5-Bromo-2-nitrobenzamide ~8.0-8.2 (d), ~7.8-8.0 (dd), ~7.6-7.8 (d), Amide protons (~7.5-8.0, broad s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Comparative)

CompoundPredicted Chemical Shifts (ppm)
4-Bromo-3-nitrobenzamide ~165 (C=O), ~148 (C-NO₂), ~135-140 (C-Br), ~120-135 (Ar-CH)
2-Bromo-3-nitrobenzamide ~165 (C=O), ~148 (C-NO₂), ~118-125 (C-Br), ~125-140 (Ar-CH)
2-Bromo-5-nitrobenzamide ~165 (C=O), ~147 (C-NO₂), ~115-120 (C-Br), ~125-145 (Ar-CH)
4-Bromo-2-nitrobenzamide ~165 (C=O), ~149 (C-NO₂), ~120-125 (C-Br), ~125-140 (Ar-CH)
5-Bromo-2-nitrobenzamide ~165 (C=O), ~149 (C-NO₂), ~118-122 (C-Br), ~125-140 (Ar-CH)

Table 3: IR Spectroscopic Data

CompoundKey IR Absorption Bands (cm⁻¹)
General Features for all Isomers ~3400-3100 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1600-1580 (N-H bend, amide II), ~1530 & ~1350 (N-O asymmetric and symmetric stretch, nitro group), ~1100-1000 (C-Br stretch)
4-Bromo-3-nitrobenzamide Specific fingerprint region absorptions will vary based on substitution pattern.
2-Bromo-3-nitrobenzamide Experimental data confirms characteristic peaks for amide and nitro groups.
2-Bromo-5-nitrobenzamide Data for the corresponding benzoic acid shows strong C=O and N-O stretches.[1]
4-Bromo-2-nitrobenzamide Predicted to have absorptions consistent with the general features.
5-Bromo-2-nitrobenzamide Predicted to have absorptions consistent with the general features.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
4-Bromo-3-nitrobenzamide C₇H₅BrN₂O₃245.03[M]⁺ at 244/246 (due to ⁷⁹Br/⁸¹Br isotopes), fragments corresponding to loss of -NH₂, -NO₂, and -Br.
2-Bromo-3-nitrobenzamide C₇H₅BrN₂O₃245.03[M]⁺ at 244/246, characteristic fragmentation pattern.
2-Bromo-5-nitrobenzamide C₇H₅BrN₂O₃245.03[M]⁺ at 244/246, characteristic fragmentation pattern.
4-Bromo-2-nitrobenzamide C₇H₅BrN₂O₃245.03[M]⁺ at 244/246, characteristic fragmentation pattern.
5-Bromo-2-nitrobenzamide C₇H₅BrN₂O₃245.03[M]⁺ at 244/246, characteristic fragmentation pattern.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate molecular ions and fragment ions.[2]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peaks (M⁺), which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[3] Analyze the fragmentation pattern to further confirm the structure.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the 4-Bromo-3-nitrobenzamide isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Final Report Isomer1 4-Bromo-3-nitrobenzamide NMR NMR (¹H, ¹³C) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Bromo-3-nitrobenzamide Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2-Bromo-5-nitrobenzamide Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Bromo-2-nitrobenzamide Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 5-Bromo-2-nitrobenzamide Isomer5->NMR Isomer5->IR Isomer5->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Compare Comparative Analysis ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Report Publish Comparison Guide Compare->Report

Caption: Workflow for the spectroscopic comparison of 4-Bromo-3-nitrobenzamide isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of 4-bromo-3-nitrobenzamide isomers. While ¹H and ¹³C NMR offer detailed insights into the specific proton and carbon environments, allowing for the distinction of substitution patterns, IR spectroscopy provides characteristic vibrational frequencies for the key functional groups. Mass spectrometry unequivocally determines the molecular weight and offers isomer-specific fragmentation patterns. Together, these methods enable the comprehensive characterization and quality control of these important chemical entities.

References

Validation

Evaluating Catalyst Efficacy for Transformations of 4-Bromo-3-nitrobenzamide: A Comparative Guide

For researchers, scientists, and drug development professionals, the strategic functionalization of 4-Bromo-3-nitrobenzamide is a critical step in the synthesis of a wide array of complex molecules. The presence of three...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of 4-Bromo-3-nitrobenzamide is a critical step in the synthesis of a wide array of complex molecules. The presence of three distinct functional groups—a bromo substituent, a nitro group, and a benzamide moiety—offers multiple avenues for chemical modification. However, this complexity also necessitates a careful selection of catalysts to achieve desired reactivity and selectivity. This guide provides a comparative analysis of various catalytic systems for two key transformations of 4-Bromo-3-nitrobenzamide: palladium-catalyzed cross-coupling reactions at the bromine position and the chemoselective reduction of the nitro group.

This document summarizes quantitative data from studies on analogous substrates to predict catalyst performance for Suzuki-Miyaura and Buchwald-Hartwig reactions. It also presents a direct comparison of catalysts for the selective reduction of the nitro group in the presence of a bromo substituent and an amide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent on the aromatic ring of 4-Bromo-3-nitrobenzamide is a prime site for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of catalyst and ligand is crucial for achieving high yields and preventing unwanted side reactions.

Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile
NiCl₂(PCy₃)₂-K₃PO₄1,4-Dioxane10024~904-Bromoacetophenone

This data is compiled from studies on analogous substrates and should be considered as a guide for catalyst selection.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-3-nitrobenzamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 4-Bromo-3-nitrobenzamide, Arylboronic Acid, Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 1. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂XPhosK₂CO₃t-BuOH10018954-Bromo-N,N-dimethylaniline
Pd₂(dba)₃BINAPNaOt-BuToluene8024884-Bromotoluene
[(CyPF-tBu)PdCl₂]-NaOt-BuToluene10024924-Chlorotoluene

This data is compiled from studies on analogous substrates and should be considered as a guide for catalyst selection.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., XPhos, 1.1-1.5 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add 4-Bromo-3-nitrobenzamide (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH2 pd_amido_complex [Ar-Pd(II)(NHR')L2]+ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(NR')L2 deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR' reductive_elimination->product Nitro_Reduction_Selectivity cluster_raney_ni Raney Ni / HCOOH cluster_pd_c Pd/C / H2 start 4-Bromo-3-nitrobenzamide A Selective Reduction of Nitro Group start->A C Reduction of Nitro Group start->C B 4-Amino-3-bromobenzamide (High Yield) A->B E Mixture of Products C->E D Potential Dehalogenation (Side Reaction) D->E

Comparative

A Comparative Guide to Synthetic Routes for 4-Bromo-3-nitrobenzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of synthetic routes for 4-bromo-3-nitrobenzamide and its analogs, offering a valuable resource for process optimiz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 4-bromo-3-nitrobenzamide and its analogs, offering a valuable resource for process optimization and analog design. Below, we present two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations to facilitate informed decision-making in your research and development endeavors.

Introduction

4-Bromo-3-nitrobenzamide is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. The strategic placement of its substituents—a bromo group, a nitro group, and an amide moiety—provides multiple points for diversification and structure-activity relationship (SAR) studies. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations. This guide compares two principal synthetic routes originating from readily available starting materials: benzene and toluene.

Synthetic Route Comparison

Two major synthetic pathways for the preparation of 4-bromo-3-nitrobenzoic acid, the immediate precursor to 4-bromo-3-nitrobenzamide, are outlined below. The final amidation step is treated as a separate module that can be appended to either route for the synthesis of the target compound and its N-substituted analogs.

Route 1: Synthesis Starting from Benzene

This route involves the initial bromination of benzene, followed by a Friedel-Crafts acylation, oxidation of the resulting ketone, nitration, and final amidation.

Route 2: Synthesis Starting from Toluene

This pathway begins with the bromination of toluene to form p-bromotoluene, which is then oxidized to 4-bromobenzoic acid, followed by nitration and amidation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the two primary synthetic routes to 4-bromo-3-nitrobenzamide.

Route Step Reaction Key Reagents Reported Yield (%)
1 1Bromination of BenzeneBenzene, Br₂, Fe (catalyst)~60
2Friedel-Crafts AcylationBromobenzene, Acetic Anhydride, AlCl₃~29
3Oxidation4-Bromoacetophenone, KMnO₄82.5[1]
4Nitration4-Bromobenzoic Acid, HNO₃, H₂SO₄96
5Amidation4-Bromo-3-nitrobenzoic AcidMethod Dependent
2 1Bromination of TolueneToluene, Br₂, Fe (catalyst)70-73
2Oxidationp-Bromotoluene, O₂, Co(OAc)₂, Mn(OAc)₂up to 98[2]
3Nitration4-Bromobenzoic Acid, HNO₃, H₂SO₄96
4Amidation4-Bromo-3-nitrobenzoic AcidMethod Dependent

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Route 1: From Benzene

Step 1: Bromination of Benzene to Bromobenzene

  • Procedure: To a 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings. From the dropping funnel containing 20 g of bromine, add 1 mL of bromine. Heat the flask until hydrogen bromide evolves. Add the remaining bromine over 20 minutes. Heat the mixture at 60°C for 45 minutes until the brown vapor of bromine disappears. After cooling, the reaction mixture is washed with water, and the bromobenzene is purified by steam distillation.[3] A similar procedure reports a yield of 60%.[4]

Step 2: Friedel-Crafts Acylation of Bromobenzene to 4-Bromoacetophenone

  • Procedure: To a dry 100 mL round-bottomed flask, add aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL, 3.74 g). Slowly add acetic anhydride (7.5 g) while stirring. Reflux the mixture for 30 minutes. After cooling, pour the reaction mixture into a beaker containing 30 g of ice and 10 mL of water. The product is extracted with dichloromethane, washed, dried, and the solvent is removed. The reported yield for this procedure is 28.73%.[5]

Step 3: Oxidation of 4-Bromoacetophenone to 4-Bromobenzoic Acid

  • Procedure: The catalytic oxidation of 4-bromoacetophenone can be carried out in acetic acid using a manganese (II) acetate catalyst. The main product is 4-bromobenzoic acid with a reported yield of 82.5%.[1]

Route 2: From Toluene

Step 1: Bromination of Toluene to p-Bromotoluene

  • Procedure: This synthesis is achieved via the diazotization of p-toluidine. A solution of 107 g of p-toluidine and 196 g of concentrated sulfuric acid in 1 L of water is cooled and diazotized with a solution of 70 g of sodium nitrite. A hydrobromic acid-cuprous bromide solution is prepared separately. The diazonium solution is added to the boiling copper solution while passing a vigorous current of steam. The crude p-bromotoluene is purified by washing with concentrated sulfuric acid, then water, followed by drying and distillation. The yield of pure product is 70-73%.

Step 2: Oxidation of p-Bromotoluene to 4-Bromobenzoic Acid

  • Procedure: A high-yield liquid-phase oxidation of p-bromotoluene is performed using glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed by a mixture of cobalt acetate and manganese acetate. The reaction temperature is controlled at 75-85°C. Upon completion, the reaction mixture is cooled and filtered to obtain the crude 4-bromobenzoic acid, which is then purified. This method reports yields of up to 98% with a purity of 99% or more.[2]

Common Final Steps for Both Routes

Nitration of 4-Bromobenzoic Acid to 4-Bromo-3-nitrobenzoic Acid

  • Procedure: Prepare a nitrating mixture by slowly adding fuming nitric acid (12.4 mL) to concentrated sulfuric acid (30.1 mL) at 0-5°C. Add 4-bromobenzoic acid (40 g) in portions to the nitrating mixture while maintaining the temperature at 0-5°C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture into ice water to precipitate the product. The solid is collected by filtration, washed with water until neutral, and dried to give pure 4-bromo-3-nitrobenzoic acid. A yield of 96% has been reported for this procedure.

Amidation of 4-Bromo-3-nitrobenzoic Acid

Several methods are available for the conversion of the carboxylic acid to the primary amide or N-substituted analogs. The choice of method depends on the desired analog, substrate tolerance, and scale.

  • Method A: Thionyl Chloride

    • Principle: The carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia or a primary/secondary amine.

    • General Protocol: To the carboxylic acid, add an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and add it to a solution of the amine (or ammonia) and a non-nucleophilic base (e.g., triethylamine).

  • Method B: Peptide Coupling Reagents (EDC/HOBt)

    • Principle: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid to form an active ester, which then reacts with the amine. This method is generally milder than the thionyl chloride route.

    • General Protocol: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in an anhydrous solvent like DMF. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0°C and add EDC (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4-12 hours. The product is then isolated through an aqueous workup and purification.[6]

  • Method C: Boric Acid Catalysis

    • Principle: Boric acid can catalyze the direct amidation of carboxylic acids and amines, likely through the formation of an acyloxyboron intermediate. This method is considered a greener alternative.

    • General Protocol: The carboxylic acid, amine, and a catalytic amount of boric acid are heated in a solvent with azeotropic removal of water (e.g., using a Dean-Stark apparatus). This method has been shown to be effective for a range of substrates.

Synthetic Pathway Visualizations

Synthetic_Route_1 Benzene Benzene Bromobenzene Bromobenzene Benzene->Bromobenzene Br2, Fe Bromoacetophenone 4-Bromoacetophenone Bromobenzene->Bromoacetophenone Ac2O, AlCl3 Bromobenzoic_acid 4-Bromobenzoic Acid Bromoacetophenone->Bromobenzoic_acid KMnO4 Nitrobenzoic_acid 4-Bromo-3-nitrobenzoic Acid Bromobenzoic_acid->Nitrobenzoic_acid HNO3, H2SO4 Final_product 4-Bromo-3-nitrobenzamide Nitrobenzoic_acid->Final_product Amidation

Caption: Synthetic Route 1 starting from Benzene.

Synthetic_Route_2 Toluene Toluene Bromotoluene p-Bromotoluene Toluene->Bromotoluene Br2, Fe Bromobenzoic_acid 4-Bromobenzoic Acid Bromotoluene->Bromobenzoic_acid O2, Co(OAc)2, Mn(OAc)2 Nitrobenzoic_acid 4-Bromo-3-nitrobenzoic Acid Bromobenzoic_acid->Nitrobenzoic_acid HNO3, H2SO4 Final_product 4-Bromo-3-nitrobenzamide Nitrobenzoic_acid->Final_product Amidation

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.